5-Benzylidenerhodanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONWCXLYKDWKOU-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034220 | |
| Record name | 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3806-42-6 | |
| Record name | Rhodanine, 5-benzylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003806426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801034220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BENZYLIDENERHODANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Benzylidenerhodanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL967B8SHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Biological-Activity-of-the-5-Benzylidenerhodanine-Scaffold
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 5-benzylidenerhodanine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad and potent biological activities.[1][2][3] This guide provides an in-depth technical analysis of this "privileged scaffold," detailing its significant anticancer, antimicrobial, and antiviral properties. It synthesizes current research to explain the underlying mechanisms of action, explores structure-activity relationships (SAR), and presents validated experimental protocols for biological evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights and methodologies to facilitate the exploration and optimization of this compound derivatives as potential therapeutic agents.
Introduction: The Significance of the Rhodanine Core
Rhodanine, a 2-thioxothiazolidin-4-one, is a five-membered heterocyclic moiety that has garnered substantial attention in drug discovery.[4][5] Its derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to anticancer, antimicrobial, and antiviral activities.[3][5] The versatility of the rhodanine ring, particularly its amenability to chemical modification at the C-5 and N-3 positions, allows for the creation of large, diverse compound libraries.[4] This chemical tractability enables fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for medicinal chemistry campaigns.[2]
The introduction of a benzylidene group at the 5-position gives rise to the this compound scaffold, a modification that significantly enhances the biological activity profile of the parent rhodanine molecule. This is largely due to the extended conjugation and the specific steric and electronic properties conferred by the benzylidene substituent. These derivatives have been frequently identified as potent hits in high-throughput screening (HTS) campaigns against numerous prokaryotic and eukaryotic targets.[2]
Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their structural features. The core scaffold consists of a rhodanine ring, a benzylidene group, and an exocyclic double bond that connects them. Key SAR insights include:
-
The Benzylidene Ring: Substitutions on this aromatic ring are a primary driver of potency and selectivity. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., hydroxyl, methoxy, dimethylamino) at different positions can modulate the electronic properties of the entire molecule, influencing target binding. For instance, in some anticancer derivatives, specific substitutions on the benzylidene ring have been shown to enhance cytotoxicity against cancer cell lines.
-
The N-3 Position of the Rhodanine Ring: Modification at this position, often with acetic acid or other side chains, can significantly impact solubility, cell permeability, and interaction with biological targets.[4] For example, the introduction of a carboxylic acid group can alter the molecule's pharmacokinetic profile.
-
The Exocyclic Double Bond: This feature acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine within the active sites of target proteins.[6] This can lead to covalent inhibition, a mechanism responsible for the activity of some rhodanine-based inhibitors.[6]
Key Biological Activities and Mechanisms of Action
Anticancer Activity
The this compound scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against a wide range of cancers including breast, lung, colon, and leukemia.[1]
Mechanisms of Action: The anticancer effects of these compounds are often multifactorial and can include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and HER2.[7] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways like PI3K/Akt and MEK/Erk, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[8] This can involve the upregulation of pro-apoptotic proteins like p53 and p21, and the activation of caspases.[8][9]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
DNA Damage: Certain 5-benzylidene-hydantoin analogs, which share structural similarities, have been found to induce DNA strand breaks, contributing to their cytotoxic effects.[8]
Signaling Pathway Example: EGFR Inhibition The diagram below illustrates a simplified representation of how a this compound derivative can inhibit the EGFR signaling pathway, a common mechanism for their anticancer effects.
Caption: EGFR signaling pathway inhibition by a this compound derivative.
Table 1: Examples of Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | HeLa (Cervical Cancer) | <62.5 | [10] |
| Compound 3j | (Antioxidant Activity) | 31.21 | [10] |
| UPR1024 | A549 (Lung Cancer) | >10 (for apoptosis) | [8] |
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13]
Mechanisms of Action: The antimicrobial mechanisms are diverse and can involve:
-
Enzyme Inhibition: Molecular docking studies suggest that these compounds can inhibit essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[11] For antifungal activity, inhibition of enzymes such as CYP51 (lanosterol 14α-demethylase) has been proposed.[11]
-
Biofilm Disruption: Some derivatives have been shown to effectively reduce the formation of bacterial biofilms, which are a major factor in persistent infections.[11]
-
Metallo-β-lactamase Inhibition: Certain rhodanine derivatives, upon hydrolysis, can form enethiols that act as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14]
Table 2: Examples of Antimicrobial Activity of this compound Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference |
| Compound 12 | MRSA (Resistant Bacteria) | Not specified, but higher than reference drugs | [11] |
| Various Derivatives | E. coli (Resistant Strain) | 29.8–433.5 | [11] |
| Compounds /3a-d/ | Gram-positive bacteria | 7.8 to 125 µg/mL | [12] |
Antiviral Activity
The this compound scaffold has also been explored for its antiviral potential against a variety of viruses.[4]
Mechanisms of Action: The antiviral activity of these compounds can be attributed to the inhibition of key viral enzymes or processes, such as:
-
Viral Entry/Fusion Inhibition: Some compounds may interfere with the attachment and entry of viruses into host cells.[15][16]
-
Enzyme Inhibition: Derivatives have been designed to target viral enzymes like integrase, which is essential for the replication of retroviruses such as HIV.[15] Other potential targets include viral polymerases and proteases.
-
Inhibition of Hepatitis C Virus (HCV): Rhodanine-based compounds have been identified as covalent inhibitors of the HCV NS5B RNA polymerase.[6]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Determination)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Workflow for Drug Discovery with this compound Scaffold
Caption: A typical drug discovery workflow for this compound derivatives.
Challenges and Future Perspectives
While the this compound scaffold holds immense therapeutic promise, there are challenges to address. Some rhodanine-containing compounds have been flagged as Pan Assay Interference Compounds (PAINS) due to their potential for non-specific activity, aggregation, or reactivity.[6] Therefore, it is crucial to conduct rigorous secondary and counter-screens to validate hits from initial screening campaigns.
Future research should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended biological targets to minimize off-target effects and potential toxicity.
-
Enhancing Bioavailability: Optimizing the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploring Novel Targets: Expanding the scope of biological targets for this scaffold to address unmet medical needs.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.
Conclusion
The this compound scaffold is a versatile and highly valuable core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly in the areas of oncology and infectious diseases. A thorough understanding of their structure-activity relationships and mechanisms of action, coupled with rigorous experimental validation, will continue to drive the development of novel and effective therapeutic agents based on this privileged structure.
References
-
Buta, C. et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. [Link]
-
Saeed, A. et al. (2018). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. PMC - NIH. [Link]
-
PubMed. (n.d.). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. [Link]
-
NIH. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]
-
Semantic Scholar. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. [Link]
-
ResearchGate. (n.d.). Rhodanine as a Privileged Scaffold in Drug Discovery. [Link]
-
NIH. (2021). Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. [Link]
-
PubMed. (2012). This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials. [Link]
-
PubMed. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. [Link]
-
PubMed. (2022). 5-(Perylen-3-ylethynyl)uracil as an antiviral scaffold: Potent suppression of enveloped virus reproduction by 3-methyl derivatives in vitro. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of this compound-3-acetic acid derivatives as AChE and 15-LOX inhibitors. [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]
-
PubMed. (n.d.). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. [Link]
-
NIH. (n.d.). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. [Link]
-
MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
-
PubMed. (2018). Rational modifications on a benzylidene-acrylohydrazide antiviral scaffold, synthesis and evaluation of bioactivity against Chikungunya virus. [Link]
-
Taylor & Francis Online. (n.d.). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of novel5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dionederivatives causing clinical pathogens: Synthesis and moleculardocking studies. [Link]
-
MDPI. (n.d.). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1 | MDPI [mdpi.com]
An In-Depth Technical Guide to 5-Benzylidenerhodanine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Benzylidenerhodanine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its role as a privileged scaffold in drug discovery, particularly as an enzyme inhibitor.
Core Identification: CAS Number and Nomenclature
Chemical Abstract Service (CAS) Number: 91-33-8
Systematic (IUPAC) Name: (5Z)-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one[1]
Common Synonyms: this compound
This nomenclature precisely describes the molecule's structure: a rhodanine core with a benzylidene group attached at the 5-position. The "(5Z)" designation specifies the stereochemistry around the exocyclic double bond.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NOS₂ | PubChem[1] |
| Molecular Weight | 221.30 g/mol | PubChem[1] |
Synthesis of this compound: The Knoevenagel Condensation
The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (rhodanine) with a carbonyl compound (benzaldehyde).
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of reversible steps:
-
Deprotonation: A base removes a proton from the active methylene group at the C-5 position of the rhodanine ring, forming a resonance-stabilized carbanion. The acidity of these protons is enhanced by the two adjacent electron-withdrawing groups (the carbonyl and thiocarbonyl groups).
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Aldol-type Addition: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated product, this compound. The driving force for this step is the formation of an extended π-conjugated system.
Sources
Methodological & Application
Application Note: A Robust HPLC Purification Method for 5-Benzylidenerhodanine Analogs
Abstract
This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 5-benzylidenerhodanine analogs. These compounds are of significant interest in medicinal chemistry and drug discovery, and achieving high purity is critical for subsequent biological evaluation. This document outlines a systematic approach, from initial analytical method development to preparative-scale purification, and includes a detailed protocol and troubleshooting guide. The methodologies described herein are designed to be a starting point for researchers, scientists, and drug development professionals, enabling them to efficiently purify a wide range of this compound derivatives.
Introduction: The Importance of Purifying this compound Analogs
This compound and its analogs represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis of these compounds often results in complex crude mixtures containing starting materials, by-products, and closely related structural analogs. Accurate in vitro and in vivo evaluation of these potential drug candidates is contingent on their purity. HPLC is a powerful technique for the purification of these small molecules, offering high resolution and reproducibility.[1][2] This application note details a systematic approach to developing a reliable reversed-phase HPLC (RP-HPLC) purification method.
Foundational Principles: Why Reversed-Phase HPLC is the Method of Choice
Reversed-phase HPLC is the most widely used chromatographic technique for the purification of small organic molecules like this compound analogs.[1] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[3]
This compound analogs are generally hydrophobic molecules, making them ideal candidates for RP-HPLC.[3] The hydrophobicity can be further modulated by the nature of the substituents on the benzylidene ring. By carefully manipulating the composition of the mobile phase, a high degree of separation can be achieved between the target compound and its impurities.
Strategic Method Development
A successful preparative purification begins with a well-developed analytical method. The goal of the analytical stage is to achieve baseline separation of the target compound from all impurities in a reasonable timeframe. This analytical method then serves as the foundation for scaling up to a preparative method.
The Critical First Step: Sample Preparation
Proper sample preparation is paramount to prevent column clogging and ensure reproducible results.
-
Solubility is Key: this compound analogs often exhibit poor aqueous solubility. Therefore, a suitable organic solvent must be chosen for dissolution. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or the initial mobile phase composition (e.g., a high percentage of organic solvent).[4] It is crucial to use the minimum amount of the strongest solvent necessary to fully dissolve the sample.
-
Filtration is Non-Negotiable: All samples must be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column or pump seals.
Selecting the Right Tools: Column and Mobile Phase
-
Column Chemistry: A C18 stationary phase is the workhorse for the separation of hydrophobic small molecules and is the recommended starting point for this compound analogs. Columns with a particle size of 5 µm are a good balance between efficiency and backpressure for preparative applications.
-
Mobile Phase Composition: The mobile phase typically consists of two components:
-
Solvent A (Aqueous): Deionized water.
-
Solvent B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
-
-
The Role of Modifiers: The addition of a small amount (0.05-0.1%) of an acid modifier, such as Trifluoroacetic Acid (TFA) or Formic Acid, to the mobile phase is highly recommended.[3] These modifiers improve peak shape by suppressing the ionization of acidic protons on the rhodanine ring and minimizing interactions with residual silanol groups on the stationary phase.[3]
Method Optimization: The Gradient Elution Strategy
A gradient elution, where the proportion of the organic solvent is increased over time, is generally the most effective approach for separating complex mixtures.
Caption: Workflow for Analytical Method Development.
A typical starting point for an analytical gradient is a linear ramp from 5% to 95% acetonitrile over 20-30 minutes. This "scouting gradient" will provide a good initial assessment of the retention times of the components in the crude mixture. Based on the results of the scouting run, the gradient can be optimized to improve the resolution around the peak of interest.
Detailed Protocols
Protocol 1: Analytical Method Development
Objective: To develop an analytical HPLC method for the separation of a crude this compound analog.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC grade water, acetonitrile, and TFA
-
Crude this compound analog
-
DMSO or other suitable solvent
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
Degas both solvents before use.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of DMSO to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 254 nm and 365 nm (or a wavelength at which the compound has maximum absorbance).
-
Column Temperature: 30 °C
-
Gradient Program (Scouting):
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and acquire the chromatogram.
-
Identify the peak corresponding to the target compound (if a standard is available) or the major peak.
-
Assess the resolution between the target peak and adjacent impurities.
-
Optimize the gradient to improve separation if necessary. For example, if the target peak elutes at 15 minutes, a shallower gradient around this time point can be employed.
-
Protocol 2: Preparative Purification
Objective: To purify the this compound analog using the optimized analytical method as a basis.
Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 preparative column (e.g., 21.2 x 150 mm, 5 µm)
-
HPLC grade water, acetonitrile, and TFA
-
Crude this compound analog
-
DMSO or other suitable solvent
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare sufficient quantities of Solvent A and Solvent B as described in the analytical protocol.
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of DMSO to the highest possible concentration without precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Method (Scaled-up):
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Injection Volume: This will depend on the loading capacity of the column and the concentration of the sample. Start with a small injection and gradually increase the volume.
-
Detection Wavelength: Same as the analytical method.
-
Column Temperature: 30 °C
-
Gradient Program: Use the same gradient profile as the optimized analytical method, adjusting the segment times proportionally to the new flow rate if necessary.
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on a threshold signal from the UV detector.
-
Collect the peak corresponding to the target compound.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Data Presentation and Expected Results
The following table summarizes typical parameters for analytical and preparative HPLC purification of this compound analogs.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 5-10 µL | 0.5-5 mL |
| Detection | 254 nm, 365 nm | 254 nm, 365 nm |
| Sample Conc. | ~1 mg/mL | 10-50 mg/mL |
Troubleshooting Common Issues
Caption: A guide to troubleshooting common HPLC issues.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | Blocked column inlet frit. | Backflush the column. If the pressure remains high, replace the frit.[5] |
| Sample precipitation on the column. | Ensure the sample is fully dissolved and filtered. Reduce the sample concentration. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Reduce the injection volume or sample concentration. |
| The sample is dissolved in a solvent much stronger than the initial mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[6] | |
| Secondary interactions with the stationary phase. | Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% TFA). | |
| Poor Resolution | The gradient is too steep. | Decrease the slope of the gradient in the region where the target compound elutes. |
| Inappropriate mobile phase. | Try methanol instead of acetonitrile or vice versa. Optimize the pH of the mobile phase with different modifiers. |
Conclusion
The successful purification of this compound analogs is a critical step in their development as potential therapeutic agents. The reversed-phase HPLC method detailed in this application note provides a robust and reliable starting point for achieving high-purity compounds. By following a systematic approach of analytical method development followed by preparative scale-up, researchers can efficiently isolate their target molecules for further investigation. The provided protocols and troubleshooting guide are intended to empower scientists to overcome common challenges in the purification of this important class of compounds.
References
- Wilson, L. C., et al. (2015). Reverse-phase HPLC analysis and purification of small molecules. In B. J. Vonk, & S. J. H. (Eds.), Methods in Molecular Biology (Vol. 1286). Humana Press.
- Pergande, M. R., & Cologna, S. M. (2017).
- McCarthy, C., et al. (2012). This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials. Bioorganic & Medicinal Chemistry Letters, 22(8), 2720–2722.
- Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.).
-
Najem, A. (2022, April 2). Preparative HPLC ( Separation - Purification ) [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Stoikov, I. I., et al. (1995). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[2]arene in Acetonitrile–Water Solution. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 23(1-2), 129–135.
- Wang, Y., et al. (2010). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
- Lee, S., et al. (2022). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Molecules, 27(10), 3123.
- Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
-
ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved from [Link]
- Carlucci, G., et al. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography.
- Hampel, D., et al. (2012). Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk.
- Wu, S., et al. (2013). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC.
- Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734.
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Gilson. (n.d.). Preparative HPLC. Retrieved from [Link]
- Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- El Gueddari, F., et al. (2023). Ultra-High-Performance Liquid Chromatography with Photodiode Array and High-Resolution Time-of-Flight Mass Spectrometry Detector. Molecules, 28(10), 4069.
-
ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved from [Link]
-
Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: In Vitro Anticancer Screening of 5-Benzylidenerhodanine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 5-Benzylidenerhodanine Derivatives
The rhodanine scaffold, a five-membered heterocyclic moiety, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] Among these, this compound compounds have garnered significant attention for their potential as anticancer agents.[1][4] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, prostate, colon, and lung, as well as leukemia.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][4]
Rhodanine derivatives have been shown to modulate key signaling proteins and pathways implicated in cancer progression. For instance, they can induce apoptosis by modulating Bcl-2 family proteins and have been reported to inhibit the phosphatase of regenerating liver (PRL-3), an enzyme associated with metastatic potential.[2][3] Furthermore, specific compounds like 5-benzylidene-3-ethyl-rhodanine (BTR-1) have been shown to cause S-phase arrest in the cell cycle, thereby affecting DNA replication in cancer cells.[2][4]
Given their promising biological profile, a systematic and robust in vitro screening process is essential to identify and characterize novel this compound derivatives with potent and selective anticancer activity. This guide provides a comprehensive overview of the key assays and detailed protocols for the initial evaluation of these compounds, designed to provide a solid foundation for further preclinical development.
Guiding Principles for a Robust Screening Cascade
A successful in vitro screening campaign for novel anticancer compounds should be designed as a tiered approach. This allows for the efficient identification of promising candidates while minimizing resource expenditure on less active compounds. The proposed workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic studies for the most potent hits.
Caption: A tiered workflow for the in vitro screening of this compound compounds.
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating a library of novel compounds is to assess their general cytotoxicity against a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. Two widely accepted and robust methods for this purpose are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity.[5] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content.[9][10] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular mass. This assay is less susceptible to interference from compounds that may affect mitochondrial function.[9]
Protocol: SRB Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells.[11]
-
Washing: Discard the supernatant, wash the plates five times with tap water, and allow them to air dry.[11]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[11]
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Table 1: Example Data Presentation for IC50 Values (µM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |
| Compound 1 | 12.5 | 8.2 | 15.1 | 10.8 |
| Compound 2 | 5.6 | 3.1 | 7.9 | 4.5 |
| Doxorubicin | 0.8 | 0.5 | 1.2 | 0.9 |
Tier 2: Mechanistic Elucidation of Lead Compounds
Compounds that demonstrate potent cytotoxicity (low micromolar IC50 values) should be advanced to secondary assays to elucidate their mechanism of action. Key questions to address are whether the compounds induce apoptosis and if they affect the normal progression of the cell cycle.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Caption: Differentiation of cell populations using Annexin V and PI staining.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[15] Cell cycle analysis can be performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI), which binds stoichiometrically to DNA.[16] The fluorescence intensity of the stained cells, as measured by flow cytometry, is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[16]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Table 2: Example Data Presentation for Cell Cycle Analysis (% of Cells)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 65.2 | 20.5 | 14.3 |
| Compound 2 (IC50) | 50.1 | 35.8 | 14.1 |
| Compound 2 (2x IC50) | 35.7 | 48.9 | 15.4 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro anticancer screening of novel this compound compounds. By following this tiered approach, researchers can efficiently identify potent cytotoxic agents and gain valuable insights into their mechanisms of action, specifically their ability to induce apoptosis and disrupt the cell cycle. The data generated from these assays are crucial for the selection of lead candidates for further optimization and more extensive preclinical evaluation, including in vivo efficacy studies. The versatility of the rhodanine scaffold suggests that with continued investigation, these compounds hold significant promise for the development of new and effective cancer therapeutics.
References
- National Institutes of Health (NIH). (2022, January 5). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC.
- ResearchGate. (n.d.). (PDF) ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES.
- Rasayan Journal of Chemistry. (n.d.). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES.
- Encyclopedia.pub. (2022, June 17). Anticancer Profile of Rhodanines.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. (n.d.).
- Semantic Scholar. (2023, May 17). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES.
- Abcam. (n.d.). MTT assay protocol.
- Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.
- Sigma-Aldrich. (n.d.). Annexin V-FITC Apoptosis Detection Kit.
- YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- PubMed. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
- PubMed. (n.d.). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- ResearchGate. (2025, August 6). Synthesis of 5-Benzylidine-3-alpha-carboxy Ethyl Rhodanines and Study of their Anticancer Activity Against HeLa Cell Lines and Antibacterial Activity Against MRSA.
- National Institutes of Health (NIH). (2022, June 10). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC.
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
- PubMed. (2016, March 31). 5-Benzylidene-hydantoin Is a New Scaffold for SIRT Inhibition: From Virtual Screening to Activity Assays.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- Cell Cycle Analysis. (n.d.).
- PubMed. (n.d.). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023, April 1).
- ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry.
- National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- ResearchGate. (2025, October 14). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review.
- National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry - PMC.
- MTT Cell Assay Protocol. (n.d.).
- YouTube. (2025, January 27). Targeting the Oncogenic State of RAS with Tri-Complex Inhibitors.
- National Institutes of Health (NIH). (n.d.). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol - PMC.
- Fisher Scientific. (n.d.). eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide.
- ResearchGate. (2026, January 3). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives | Request PDF.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. rsc.org [rsc.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzyme Inhibition Assay for 5-Benzylidenerhodanine
Introduction: The Dual Nature of 5-Benzylidenerhodanine in Drug Discovery
The rhodanine scaffold, and specifically this compound derivatives, represent a fascinating and complex area of medicinal chemistry. These compounds are frequently identified as "hits" in high-throughput screening (HTS) campaigns due to their diverse biological activities, which span antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The rhodanine core is considered a "privileged scaffold" because its versatile structure can be readily modified to interact with a wide array of biological targets.[4][5][6]
However, the very properties that make rhodanines frequent screen hits also necessitate a high degree of scientific rigor in their evaluation. Rhodanine-containing compounds are often classified as Pan-Assay Interference Compounds (PAINS).[7][8][9] PAINS are molecules that can produce false-positive results in biochemical assays through a variety of non-specific mechanisms, such as aggregation, reactivity, or interference with assay signals.[7][9] Therefore, a robust and self-validating protocol is essential to distinguish true, specific inhibition from assay artifacts.
This application note provides a detailed protocol for an enzyme inhibition assay of this compound, using the bacterial enzyme MurD ligase as a representative target. MurD is a critical enzyme in the biosynthesis of peptidoglycan, the essential component of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[2][10] Furthermore, this guide will place a strong emphasis on the necessary control experiments to address the potential for non-specific inhibition, ensuring the scientific integrity of the results.
Mechanism of Action: MurD Ligase
MurD is an ATP-dependent ligase that catalyzes the addition of D-glutamic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA).[10] This is a key step in the cytoplasmic stage of peptidoglycan synthesis. The reaction proceeds via the formation of an acyl-phosphate intermediate, with the subsequent nucleophilic attack by the amino group of D-glutamic acid.[5]
The overall reaction is as follows: UMA + D-Glu + ATP → UDP-MurNAc-L-Ala-D-Glu + ADP + Pi
Inhibition of MurD disrupts the synthesis of the peptidoglycan precursor, ultimately leading to bacterial cell death.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the inhibitory potential of this compound against MurD ligase, including the critical control steps.
Caption: Workflow for this compound enzyme inhibition assay.
Detailed Protocol: MurD Ligase Inhibition Assay (Fluorescence-Based)
This protocol is based on the detection of ADP, a product of the MurD ligase reaction, using a commercially available fluorescence-based assay kit. This method is highly sensitive and amenable to a microplate format.
Materials and Reagents
-
Enzyme: Recombinant E. coli MurD ligase
-
Substrates:
-
UDP-N-acetylmuramoyl-L-alanine (UMA)
-
D-glutamic acid (D-Glu)
-
Adenosine 5'-triphosphate (ATP)
-
-
Test Compound: this compound
-
Positive Control Inhibitor: A known MurD inhibitor (e.g., a phosphinate-based inhibitor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection kit
-
Microplates: 384-well, low-volume, white, opaque plates
-
Plate Reader: Capable of luminescence detection
Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from 1 mM.
-
Prepare a similar dilution series for the positive control inhibitor.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Plate Preparation:
-
Add 25 nL of each compound dilution (or DMSO) to the wells of the 384-well plate. This can be done using an acoustic liquid handler for accuracy.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in assay buffer. The final concentration of MurD should be determined empirically to yield a robust signal within the linear range of the ADP detection assay.
-
Prepare a 2X substrate mix containing UMA, D-Glu, and ATP in assay buffer. The concentrations of UMA and D-Glu should be at their Michaelis-Menten constant (Km) values to ensure sensitivity to competitive inhibitors. The ATP concentration should also be at its Km.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X substrate mix to each well. The final reaction volume is 10 µL.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
-
ADP Detection:
-
Add 10 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
IC50 Determination:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (vehicle) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Hill Slope | Describes the steepness of the curve. A value of 1 suggests a 1:1 binding stoichiometry. |
| Max Inhibition | The maximum percentage of inhibition achieved at saturating inhibitor concentrations. |
| Min Inhibition | The minimum percentage of inhibition, typically around 0. |
Addressing the PAINS Potential of this compound: Mandatory Control Experiments
The following control experiments are crucial for validating any observed inhibition by this compound and ruling out non-specific mechanisms.
Aggregation-Based Inhibition Control
-
Rationale: Many PAINS, including rhodanine derivatives, can form aggregates in solution that sequester and denature the enzyme, leading to non-specific inhibition.[7] This can often be mitigated by the presence of a non-ionic detergent.
-
Protocol:
-
Repeat the MurD inhibition assay as described above.
-
In a parallel set of experiments, include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Compare the IC50 values obtained in the presence and absence of the detergent.
-
-
Interpretation: A significant increase (e.g., >5-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator of aggregation-based inhibition.
Counter-Screen with an Unrelated Enzyme
-
Rationale: A truly specific inhibitor should not inhibit unrelated enzymes, especially those that operate via a different mechanism. This control helps to assess the selectivity of the compound.
-
Protocol:
-
Select a commercially available, well-characterized enzyme that is mechanistically distinct from MurD ligase (e.g., a protease like trypsin or a dehydrogenase like lactate dehydrogenase).
-
Perform an inhibition assay for this enzyme using an established protocol.
-
Test this compound at concentrations up to and exceeding its IC50 value against MurD.
-
-
Interpretation: Inhibition of the unrelated enzyme suggests a non-specific mode of action.
Assay Interference Control
-
Rationale: Colored or fluorescent compounds can interfere with the assay readout. Although the ADP-Glo™ assay is luminescence-based and less prone to such interference, it is good practice to check for any effects.
-
Protocol:
-
Run the ADP detection part of the assay in the absence of MurD enzyme but in the presence of varying concentrations of this compound.
-
This will determine if the compound itself quenches or enhances the luminescent signal.
-
-
Interpretation: Any significant change in the luminescent signal in the absence of the enzyme indicates assay interference.
Visualizing Non-Specific Inhibition
The following diagram illustrates the concept of a PAINS compound causing inhibition through aggregation, a common mechanism for rhodanine derivatives.
Caption: Specific vs. non-specific enzyme inhibition by aggregation.
Conclusion and Best Practices
The this compound scaffold holds potential in drug discovery, but its propensity to act as a PAINS necessitates a cautious and thorough approach. The protocol outlined in this application note provides a framework for assessing the inhibitory activity of this compound against MurD ligase. However, the true value of this protocol lies in the integrated control experiments. By systematically evaluating for aggregation-based inhibition, off-target effects, and assay interference, researchers can confidently distinguish between genuine, specific enzyme inhibitors and promiscuous, non-specific compounds. This rigorous, self-validating approach is paramount for the successful progression of any hit compound in a drug discovery program.
References
-
Tomić, T., et al. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1628. Available from: [Link]
-
Tomić, T., & Peterlin Mašič, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(9), 703-720. Available from: [Link]
-
Kauthale, S. S., et al. (2012). This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials. Bioorganic & Medicinal Chemistry Letters, 22(8), 2879-2882. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 17(13), 1204-1224. Available from: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available from: [Link]
-
Azam, M. A., & Jupudi, S. (2020). Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches. Microbial Pathogenesis, 149, 104523. Available from: [Link]
-
Barreteau, H., et al. (2008). The biology of Mur ligases as an antibacterial target. Medicinal Research Reviews, 28(2), 209-231. Available from: [Link]
-
Perdih, A., et al. (2014). New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase. Journal of Biomolecular Screening, 19(1), 104-113. Available from: [Link]
-
Humljan, J., et al. (2010). Discovery of novel this compound and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. Journal of Medicinal Chemistry, 53(18), 6584-6594. Available from: [Link]
-
Reddy, B. G., et al. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Journal of Pharmaceutical Negative Results, 14(2), 1-10. Available from: [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 758. Available from: [Link]
-
Krátký, M., et al. (2012). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Molecules, 17(11), 13014-13036. Available from: [Link]
-
Kalgutkar, A. S., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2994-3004. Available from: [Link]
-
de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 343-344. Available from: [Link]
-
Caporuscio, F., et al. (2011). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 795-802. Available from: [Link]
-
A. S. Dahab, et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(3), 329. Available from: [Link]
-
ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Available from: [Link]
-
ResearchGate. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Available from: [Link]
-
ResearchGate. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Available from: [Link]
-
ACS Publications. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Available from: [Link]
-
ACS Publications. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Available from: [Link]
-
Taylor & Francis Online. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Available from: [Link]
-
Ingenta Connect. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Available from: [Link]
-
ResearchGate. (2017). (PDF) Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. Available from: [Link]
-
Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Available from: [Link]
-
Bentham Science. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Available from: [Link]
-
PubMed. (2011). Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. Available from: [Link]
-
MDPI. (2021). Disaccharidase Inhibitory Activity of Thai Plant Extracts. Available from: [Link]
-
ACS Publications. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Available from: [Link]
-
Chemistry LibreTexts. (2021). 5.4: Enzyme Inhibition. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. The biology of Mur ligases as an antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mur ligases as targets for new antibiotics – openlabnotebooks.org [openlabnotebooks.org]
- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential residues for the enzyme activity of ATP-dependent MurE ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity Determination of 5-Benzylidenerhodanine Derivatives via RP-HPLC Polycratic Extrapolation
Application Note: AN-104
Abstract
This Application Note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for determining the lipophilicity (
Introduction & Theoretical Basis
The Target Class: 5-Benzylidenerhodanines
Rhodanine (2-thioxothiazolidin-4-one) derivatives are a privileged scaffold in medicinal chemistry, exhibiting antimicrobial, antiviral, and aldose reductase inhibitory activities.[1] Their bioavailability is strictly governed by lipophilicity.[1]
The RP-HPLC Principle
In RP-HPLC, the hydrophobic stationary phase (C18) mimics the lipid bilayer or octanol phase, while the aqueous mobile phase mimics the biological environment. The retention of a solute is governed by the Collander Equation , which relates the partition coefficient (
However, because most organic compounds are insoluble in 100% water, organic modifiers (Methanol or Acetonitrile) are required. The Snyder-Soczewinski linear relationship allows us to determine the theoretical retention in pure water (
- : Capacity factor at a specific organic modifier fraction.[1]
- : Intercept (Capacity factor at 0% organic modifier).[1]
- : Slope (related to the specific surface area of the solute).
- : Volume fraction of the organic modifier (e.g., 0.60 for 60%).
Critical Consideration: Ionization & pH
Rhodanine derivatives possess an acidic proton at the N-3 position of the thiazolidine ring (
-
Risk: If the mobile phase pH is near 7.0, the compound partially ionizes, leading to peak tailing and an inaccurate
(distribution coefficient) rather than (intrinsic lipophilicity). -
Solution: The mobile phase must be buffered to pH 3.0 – 4.0 to suppress ionization, ensuring the analyte exists >99% in its neutral form.
Materials and Instrumentation
Reagents
-
Test Compounds: this compound derivatives (purity >95%).
-
Solvents: HPLC-grade Methanol (MeOH) and Water (
).[1][2] -
Buffer: Ammonium Acetate and Acetic Acid (for pH adjustment).[1]
-
Dead Time Marker: Uracil or Thiourea (highly polar, non-retained).[1]
-
Calibration Standards (OECD 117 compliant): Acetanilide, Toluene, Ethylbenzene, Naphthalene, Benzophenone (used to validate the
to correlation).
Instrumentation
-
System: Agilent 1260 Infinity II or equivalent quaternary pump LC.
-
Detector: Diode Array Detector (DAD) set to 380 nm (characteristic absorption of the benzylidenerhodanine chromophore) and 254 nm (for standards).[1]
-
Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18,
). Note: End-capping is vital to reduce secondary interactions with the rhodanine nitrogen.
Experimental Protocol
Mobile Phase Preparation
To ensure suppression of the acidic NH group:
-
Aqueous Phase (A): 20 mM Ammonium Acetate buffer adjusted to pH 3.5 with glacial acetic acid. Filter through a 0.22
membrane.[1] -
Organic Phase (B): 100% Methanol (HPLC Grade).[1]
Sample Preparation[1]
-
Dissolve 1 mg of the rhodanine derivative in 1 mL of Methanol (Stock: 1 mg/mL).
-
Dilute to 50
using the initial mobile phase ratio (e.g., 60% MeOH). -
Filter through a 0.45
PTFE syringe filter.[1]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (
C). Temperature stability is crucial for thermodynamic parameters. -
Injection Volume: 5 - 10
.[1] -
Mode: Isocratic (Multiple Runs).[1]
The Polycratic Workflow
Perform isocratic runs at varying organic modifier fractions (
| Run Sequence | Mobile Phase A (Buffer pH 3.[1]5) | Mobile Phase B (MeOH) | |
| Run 1 | 50% | 50% | 0.50 |
| Run 2 | 40% | 60% | 0.60 |
| Run 3 | 30% | 70% | 0.70 |
| Run 4 | 20% | 80% | 0.80 |
| Run 5 | 10% | 90% | 0.90 |
Note: Run the Dead Time Marker (Uracil) with every sequence to calculate
Workflow Diagram
Figure 1: Step-by-step workflow for determining lipophilicity via RP-HPLC extrapolation.
Data Analysis & Calculation
Step 1: Calculate Capacity Factor ( )
For each isocratic run (
- : Retention time of the rhodanine derivative.
- : Retention time of Uracil (dead time).[1]
Step 2: Linear Regression
Plot
Step 3: Validation & Conversion
The extrapolated
-
Run the OECD calibration standards using the same protocol.
-
Determine
for each standard.[1] -
Plot Literature
(y-axis) vs. Measured (x-axis) for the standards.[1] -
Use the resulting equation ($ \log P = A \cdot \log k_w + B $) to convert the rhodanine
values to .[1]
Example Data Table
| Compound | Slope ( | Extrapolated | ||||
| Standard A | 0.85 | 0.65 | 0.45 | 2.00 | 0.998 | 1.85 |
| Rhodanine 1 | 1.20 | 0.95 | 0.70 | 2.50 | 0.995 | 2.45 |
Expert Troubleshooting (E-E-A-T)
-
Peak Tailing: If rhodanine peaks show significant tailing (
), the pH is likely too high (partial ionization) or there are free silanols on the column. -
Low Correlation (
): This often happens if the range of methanol is too narrow or if the compound precipitates at low organic % (though the extrapolation method avoids running at 0% organic, ensure solubility at 50%). -
"S" Curve Deviation: If the plot of
vs is non-linear, it suggests a change in the solvation mechanism. Restrict the regression range to the linear portion (usually 50-80% MeOH).
References
-
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][4][5][6] OECD Publishing.[1] [Link][1][4][7]
-
Vrakas, D., et al. (2005).[1][2] Investigation of the relationships between log P and various chromatographic indices for a series of substituted coumarins. QSAR & Combinatorial Science.[1][2] (Contextual grounding for lipophilicity indices).
-
Comer, J., & Tam, K. (2001).[1] Lipophilicity profiles: theory and measurement.[1][8] In Pharmacokinetic Optimization in Drug Research. (Authoritative text on pH-dependent lipophilicity).
-
PubChem. (n.d.).[1] 5-(4-(Dimethylamino)benzylidene)rhodanine Compound Summary. National Library of Medicine.[1] [Link][1][9]
Sources
- 1. 5-(4-(Dimethylamino)benzylidene)rhodanine | C12H12N2OS2 | CID 2723826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. mdpi.com [mdpi.com]
- 9. 5-[p-(Dimethylamino)benzylidene]rhodanine, BAKER ANALYZED Reagent, J.T. Baker 10 g | Buy Online | Avantor J.T.Baker | Fisher Scientific [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzylidenerhodanine Derivatives
Welcome to the technical support guide for the synthesis of 5-benzylidenerhodanine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Rhodanine-based compounds are a cornerstone in drug discovery, with applications ranging from antiviral and anticancer to antimicrobial agents.[1][2][3] The Knoevenagel condensation of rhodanine with various aldehydes is the primary route to these structures, and while seemingly straightforward, it is prone to challenges that can impact yield, purity, and reproducibility.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common pitfalls, offer robust troubleshooting strategies, and present optimized protocols to help you achieve consistent, high-yield results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of 5-benzylidenerhodanines.
Question 1: My reaction resulted in a very low yield or failed completely. What are the likely causes?
Answer: This is the most common issue and typically points to one of three areas: reaction conditions, reagent quality, or the catalytic system.
-
Potential Cause A: Sub-optimal Reaction Conditions.
-
Scientific Rationale: The Knoevenagel condensation is an equilibrium-driven reaction involving the formation of a carbanion intermediate, nucleophilic attack, and a final dehydration step. Each step is highly sensitive to temperature, time, and solvent polarity.[4] Insufficient heat may prevent the reaction from reaching the activation energy for the final dehydration, while excessive heat can lead to degradation of starting materials or the final product.[4]
-
Recommended Solution:
-
Temperature Optimization: Systematically screen temperatures. Many modern protocols achieve high yields at moderate temperatures (60-90°C).[5][6][7] Avoid aggressive, prolonged reflux unless a specific protocol requires it.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] Driving a reaction for an arbitrary time (e.g., "overnight") can promote side-product formation.[8] Some optimized protocols are complete in as little as one hour.[5]
-
Solvent Choice: The solvent plays a critical role. While traditional solvents like ethanol, isopropanol, or acetic acid are common, they are not always optimal. Consider greener, more efficient solvent systems like polyethylene glycol (PEG) or Deep Eutectic Solvents (DES), which can dramatically accelerate the reaction and simplify workup.[5][7]
-
-
-
Potential Cause B: Poor Reagent Quality or Stoichiometry.
-
Scientific Rationale: The purity of your starting materials is paramount. Impurities in the benzaldehyde (such as benzoic acid from oxidation) can interfere with the catalyst. Moisture in solvents or reagents can hydrolyze intermediates or deactivate certain catalysts.[4][9] Incorrect stoichiometry can leave unreacted starting material, complicating purification and reducing the theoretical yield.[4]
-
Recommended Solution:
-
Verify Purity: Use freshly distilled or recently purchased benzaldehyde. Ensure your rhodanine is pure and dry.
-
Use Anhydrous Conditions (If Necessary): For protocols sensitive to water, use anhydrous solvents. For reactions involving N-substituted rhodanines, the addition of 4Å molecular sieves can be beneficial to drive the dehydration step to completion.[10]
-
Check Stoichiometry: Use a 1:1 molar ratio of rhodanine to aldehyde for most protocols. A slight excess of the aldehyde (e.g., 1.1 equivalents) may be used in some cases to drive the reaction to completion, but this can make purification more difficult.[10]
-
-
-
Potential Cause C: Inefficient or Inappropriate Catalyst.
-
Scientific Rationale: The base catalyst is essential for deprotonating the highly acidic methylene group on the rhodanine ring to form the nucleophilic enolate. A base that is too weak will result in a slow or incomplete reaction. A base that is too strong can promote unwanted side reactions.
-
Recommended Solution:
-
Select an Appropriate Catalyst: A wide range of catalysts have proven effective, from organic bases like piperidine and triethylamine to inorganic salts like ammonium acetate or diammonium hydrogen phosphate.[6][10]
-
Consider Greener Alternatives: Recent literature highlights highly efficient systems that are catalyst-free or use recyclable catalysts. For instance, using an L-proline-based Deep Eutectic Solvent (DES) can provide excellent yields without any external catalyst.[5][11] Similarly, polyethylene glycol (PEG) can serve as both the solvent and promoter.[7]
-
-
Question 2: My final product is impure, showing multiple spots on TLC or broad peaks in NMR. How can I improve its purity?
Answer: Purity issues often stem from incomplete reactions, side-product formation, or an inefficient workup procedure.
-
Potential Cause A: Incomplete Reaction.
-
Scientific Rationale: If the reaction is not driven to completion, you will have a mixture of your desired product and unreacted rhodanine and/or benzaldehyde, which can be difficult to separate.
-
Recommended Solution: Monitor the reaction by TLC until the limiting starting material is fully consumed. If the reaction stalls, consider adjusting the temperature or adding a small amount of additional catalyst.
-
-
Potential Cause B: Sub-optimal Workup and Purification.
-
Scientific Rationale: this compound derivatives are often brightly colored, crystalline solids that precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent like water.[5] The key to a clean product is an effective washing step to remove residual catalyst and solvent.
-
Recommended Solution:
-
Aqueous Workup: For many modern green protocols, the product is isolated by simply adding water to the reaction mixture.[5][11] The precipitate is then collected by filtration.
-
Thorough Washing: Wash the filtered solid extensively with water to remove water-soluble components (like DES or ammonium salts).[5] A final wash with a cold non-polar solvent like hexane or petroleum ether can help remove residual aldehyde.
-
Recrystallization: If impurities persist, recrystallization is the most effective purification method. Glacial acetic acid, ethanol, or DMF/ethanol mixtures are commonly used solvents.[7][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via the Knoevenagel condensation mechanism. It involves three key steps:
-
Enolate Formation: A base removes a proton from the C5 methylene group of the rhodanine ring. This position is highly acidic due to the two adjacent carbonyl/thiocarbonyl groups, readily forming a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde molecule. This forms an intermediate aldol-type adduct.
-
Dehydration: The aldol adduct rapidly undergoes elimination of a water molecule (dehydration) to form the stable exocyclic double bond of the final this compound product. This final step is often irreversible and drives the reaction to completion.
Caption: A logical workflow for troubleshooting low-yield this compound synthesis.
References
- BenchChem. (n.d.). Troubleshooting 5-Acetoxy-7-hydroxyflavone synthesis impurities.
-
Abdel-Karim, R., Lecomte, J., Barthel, A., Claerhout, S., De la Haute, A., Choteau, F., & Zinck, P. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. RSC Advances, 13(43), 30459-30466. Available from: [Link]
- BenchChem. (n.d.). Troubleshooting low yield in sinapaldehyde chemical synthesis.
-
ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters. Retrieved from [Link]
-
Imrich, J., Kristian, P., Danihel, I., Suchár, G., & Böhm, S. (2014). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Molecules, 19(9), 14837-14855. Available from: [Link]
-
Dandia, A., Sharma, A., & Saha, M. (2013). A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water. ISRN Organic Chemistry, 2013, 856748. Available from: [Link]
-
Shelke, K. F., Deshmukh, A. R., & Shingare, M. S. (2012). Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. Journal of Chemistry, 2013, 314546. Available from: [Link]
-
Żesławska, E., Kania, A., & Stawoska, I. (2020). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules, 25(23), 5786. Available from: [Link]
-
Firoozpour, L., et al. (2015). Synthesis and biological evaluation of this compound-3-acetic acid derivatives as AChE and 15-LOX. Medicinal Chemistry Research, 24, 3336-3345. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of Knoevenagel conditions. Retrieved from [Link]
-
Angeli, A., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 22(16), 8933. Available from: [Link]
-
Abdel-Karim, R., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. RSC Advances, 13, 30459-30466. Available from: [Link]
-
ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. Retrieved from [Link]
-
Tomasic, T., et al. (2010). Discovery of novel this compound and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. Journal of Medicinal Chemistry, 53(18), 6584-6594. Available from: [Link]
-
Mousavi, S. M., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1132-1148. Available from: [Link]
-
International Research Journal of Engineering and Technology (IRJET). (2017). Novel Methods of Knoevenagel Condensation. Available from: [Link]
-
Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(12), 1233-1252. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological activity of rhodanine-furan conjugates: A review » Growing Science [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent [beilstein-journals.org]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Benzylidenerhodanine Compounds
Welcome to the technical support center dedicated to addressing a critical challenge in the development of 5-benzylidenerhodanine-based compounds: their frequently observed poor cell permeability. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising class of molecules. Here, we synthesize established principles of drug delivery and cell biology with specific, actionable strategies tailored to the unique physicochemical properties of the this compound scaffold. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to enhance the intracellular access of your compounds and, ultimately, their therapeutic potential.
Understanding the Permeability Challenge
The this compound core, while a versatile scaffold for targeting a range of biological entities, often presents a significant hurdle in terms of its ability to efficiently cross the lipid bilayer of cell membranes. This poor permeability can stem from a combination of factors inherent to its structure:
-
High Lipophilicity and Poor Aqueous Solubility: Many derivatives in this class are characterized by high lipophilicity, which can lead to aggregation in aqueous media and poor solubility, a prerequisite for effective membrane partitioning.[1][2]
-
Planarity and Rigidity: The planar and rigid nature of the core structure can be unfavorable for the dynamic conformational changes often required for passive diffusion across the membrane.
-
Polar Surface Area: The rhodanine ring itself contributes to the molecule's polar surface area (PSA), and certain substitutions on the benzylidene moiety can further increase PSA, hindering passive diffusion.
-
Efflux Pump Recognition: The scaffold may be recognized by and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), significantly reducing intracellular accumulation.[3][4][5]
This guide is structured to provide a multi-pronged approach to overcoming these challenges, focusing on structural modification, advanced formulation strategies, and methods for circumventing efflux-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent enzymatic activity but is inactive in cell-based assays. What is the likely cause?
A1: A significant drop-off in activity between a biochemical and a cellular assay is a classic indicator of poor cell permeability. The compound is likely unable to reach its intracellular target at a sufficient concentration. You should first assess the compound's physicochemical properties, such as its calculated logP (cLogP) and polar surface area (PSA), to get a preliminary indication of its permeability potential. Subsequently, direct measurement of cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay is strongly recommended.
Q2: What is a good starting point for improving the permeability of my lead compound?
A2: A systematic approach is key. Begin by establishing a baseline permeability value for your parent compound. Then, consider making small, targeted structural modifications. For instance, introducing smaller, less polar groups or employing a prodrug strategy can be effective initial steps. It is also beneficial to perform a Quantitative Structure-Activity Relationship (QSAR) study if you have a series of analogs to identify the physicochemical properties that correlate with improved permeability.[6]
Q3: How can I determine if my compound is a substrate for efflux pumps?
A3: The Caco-2 permeability assay is the gold standard for this. By measuring the bidirectional transport of your compound (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is actively transported out of the cells. To confirm the involvement of specific pumps like P-gp, you can repeat the assay in the presence of a known efflux pump inhibitor, such as verapamil.[7]
Q4: Are there formulation strategies that can bypass the need for structural modification?
A4: Yes, advanced formulation techniques can significantly enhance the bioavailability of poorly permeable compounds without altering their chemical structure. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), and encapsulation in nanoparticles are two promising approaches.[8][9] These strategies can improve the solubility of the compound and facilitate its transport across the intestinal epithelium.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow for diagnosing and addressing poor cell permeability in your this compound compounds.
Step 1: Initial Assessment of Physicochemical Properties
Before embarking on extensive experimental work, a thorough in silico analysis of your compound's properties can provide valuable insights.
| Parameter | Typical Range for Good Permeability | Implications for 5-Benzylidenerhodanines | Recommended Action |
| cLogP | 1 - 3 | Often > 4, leading to poor aqueous solubility. | Modify substituents to decrease lipophilicity. |
| Polar Surface Area (PSA) | < 140 Ų | The rhodanine core and certain substituents can increase PSA. | Mask polar groups through prodrug strategies. |
| Molecular Weight (MW) | < 500 Da | Generally within range, but bulky substituents can be problematic. | Aim for lower molecular weight derivatives where possible. |
| Aqueous Solubility | > 10 µM | Frequently low, hindering absorption. | Employ formulation strategies to enhance solubility. |
Step 2: Experimental Permeability Assessment
Directly measuring the permeability of your compound is crucial for confirming the issue and evaluating the effectiveness of your interventions.
This high-throughput assay assesses passive diffusion across an artificial lipid membrane and is an excellent first-pass screen.
Methodology:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution in a buffer to the final desired concentration.
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a specified period (e.g., 4-18 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Interpretation:
-
High Permeability: Pe > 1.5 x 10⁻⁶ cm/s
-
Low Permeability: Pe < 1.5 x 10⁻⁶ cm/s
This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. It provides a more biologically relevant measure of permeability, including active transport and efflux.[7][10][11][12]
Methodology:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) transport, add the compound to the basolateral side and measure its appearance on the apical side.
-
Quantify compound concentrations using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio: Papp (B-A) / Papp (A-B).
Interpretation:
-
High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s
-
Potential Efflux: Efflux Ratio > 2
Step 3: Strategies for Permeability Enhancement
Based on your findings from the initial assessment and experimental assays, you can now select and implement appropriate strategies to improve the permeability of your compound.
This involves chemically altering the molecule to improve its physicochemical properties.
-
Reduce Lipophilicity: Replace bulky, hydrophobic substituents on the benzylidene ring with smaller, more polar groups.
-
Decrease Polar Surface Area: Introduce intramolecular hydrogen bonds to mask polar groups and reduce PSA.[13]
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug. A common strategy is to create ester prodrugs of carboxylic acid functionalities.[14][15]
Workflow for Structural Modification:
Caption: Decision tree for selecting a suitable formulation strategy.
If your compound is identified as an efflux pump substrate, the following approaches can be considered:
-
Co-administration with an Efflux Pump Inhibitor: In a research setting, using a known inhibitor can validate that efflux is the primary barrier to intracellular accumulation. However, this is less ideal for therapeutic development due to potential drug-drug interactions.
-
Structural Modification to Evade Recognition: Make modifications to the compound that disrupt its interaction with the efflux pump binding site. This often involves altering the overall shape, charge distribution, and hydrogen bonding capacity of the molecule.
References
-
Ryabukhin S.V., Plaskon A.S., Volochnyuk D.M., Pipko S.E., Shivanyuk A.N., Tolmachev A.D. Combinatorial Knoevenagel reactions. J. Comb. Chem. 2007;9:1073–1078. [Link]
-
Hewage, U., et al. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC.[Link]
-
Opletalová, V., et al. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Molecules. 2011;16(6):5207-5225. [Link]
-
Ibrahim MA, Abdel-Hamed MAM, El-Gohary NM. A new approach for the synthesis of bioactive heteroaryl thiazolidine-2,4-diones. Journal of the Brazilian Chemical Society. 2011;22( ). [Link]
-
Bhardwaj, A., et al. Bacterial Efflux Pumps Involved in Multidrug Resistance and their Inhibitors: Rejuvinating the Antimicrobial Chemotherapy. Bentham Science Publisher.[Link]
-
Abba, M., et al. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. 2022;27(11):2178. [Link]
-
Thomson, B. I., & Saadhali, S. A. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biosciences Biotechnology Research Asia. 2025;22(3):914-922. [Link]
-
Sharma, R., et al. Permeability enhancement techniques for poorly permeable drugs: A review. Journal of Applied Pharmaceutical Science. 2012; 2(6): 13-18. [Link]
-
Tomašič, T., et al. Discovery of novel this compound and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. Journal of Medicinal Chemistry. 2010;53(18):6584–6594. [Link]
-
S. N., S. N., et al. ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. ResearchGate.[Link]
-
Peycheva, E., et al. Casein Micelles as Nanocarriers for Benzydamine Delivery. Polymers. 2021;13(24):4357. [Link]
-
Verma, R., et al. Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC.[Link]
-
Tomašič, T., et al. Discovery of novel this compound and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. PubMed. 2010;53(18):6584-6594. [Link]
-
Singh, U. P., et al. Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. PMC.[Link]
-
Stephens, R. H., et al. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.[Link]
-
Krueger, B., et al. Therapeutic Efficacies of Nano Carriers in Delivering Drugs. CORE Scholar. 2022. [Link]
-
Sharma, R., et al. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. 2012; 2(6): 13-18. [Link]
-
Rahman, M. M., et al. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. MDPI. 2024;13(3):323. [Link]
-
Kumar, D., et al. QSAR and Molecular Docking Studies of 5-benzylide- no-2-adamantylthiazol[3,2-b]t[13][16][17]riazol-6(5H)ones Derivatives as Antimicr. Indian Journal of Pharmaceutical Education and Research. 2023;57(1):141-152. [Link]
-
Caco-2 Permeability Assay. Evotec.[Link]
-
Hewage, U., et al. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC.[Link]
-
From shield to spear: Charge-reversible nanocarriers in overcoming cancer therapy barriers. MedComm. 2026. [Link]
-
Al-Dulayymi, J. R., et al. Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction. PMC.[Link]
-
Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma. 2013. [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. 2025. [Link]
-
Caco-2 Method Validation. Bienta.[Link]
-
Szymańska, E., et al. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. 2022;27(12):3978. [Link]
-
Al-Majdoub, Z. M., et al. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. PMC.[Link]
-
Peycheva, E., et al. Casein Micelles as Nanocarriers for Benzydamine Delivery. PubMed. 2021;13(24):4357. [Link]
-
Wang, Y., et al. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. PMC.[Link]
-
Nanocarrier-Based Systems for Targeted Delivery: Current Challenges and Future Directions. OPUS at UTS. 2025. [Link]
-
QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. Journal of Public Health in Africa. 2023;14(S1). [Link]
-
Opletalová, V., et al. Synthesis and characterization of (Z)-5-arylmethylidene-rhodanines with photosynthesis-inhibiting properties. PubMed. 2011;16(6):5207-5225. [Link]
-
Polli, J. W., et al. Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. 2008;17(6):697-707. [Link]
Sources
- 1. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of (Z)-5-arylmethylidene-rhodanines with photosynthesis-inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia [mdpi.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Casein Micelles as Nanocarriers for Benzydamine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Method Validation | Bienta [bienta.net]
- 12. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semi-synthesis, structural modification and biological evaluation of 5-arylbenzofuran neolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
Addressing assay interference with colored 5-Benzylidenerhodanine compounds
[1]
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Assay Interference in Rhodanine-based Compounds[1]
Introduction: The Rhodanine Paradox
Welcome to the technical support hub. You are likely here because a high-throughput screen (HTS) returned a cluster of active hits containing the 5-benzylidenerhodanine scaffold.[1]
The Immediate Challenge: This scaffold is one of the most notorious classes of PAINS (Pan-Assay Interference Compounds) .[1] In 2010, Baell and Holloway identified this substructure as a frequent "false positive" generator due to its tendency to interfere with assay readouts via multiple mechanisms.
The Nuance (Why we don't just ban them): Despite their reputation, valid drugs exist within this class (e.g., Epalrestat , an aldose reductase inhibitor).[1] Therefore, we cannot simply discard these hits; we must rigorously de-risk them. This guide provides the protocols to distinguish between a true pharmacological inhibitor and an assay artifact.
Quick Diagnostic Matrix
Use this table to identify which interference mechanism is likely affecting your assay based on your observations.
| Symptom | Probable Cause | Mechanism | Verification Control |
| Inhibition disappears with 0.01% Triton X-100 | Aggregation | Compound forms colloids that sequester enzyme.[1] | Detergent-Shift Assay |
| Aggregation | Stoichiometric sequestration (non-competitive). | Enzyme Concentration Variation | |
| Color (Yellow/Red) in well | Optical Interference | Inner Filter Effect (IFE) absorbs excitation/emission light.[1][2] | Spectral Scan & Correction |
| Time-dependent inhibition | Chemical Reactivity | Michael addition (covalent bond) to protein thiols.[1] | Thiol Scavenging (GSH/DTT) |
| Irreversible after dilution | Chemical Reactivity | Covalent modification of the active site.[1] | Jump-Dilution Assay |
Module 1: The Aggregation Problem (Colloidal Sequestration)
The Issue: 5-benzylidenerhodanines are hydrophobic and planar.[1] In aqueous buffer, they often self-assemble into colloidal particles (100–400 nm) that sequester enzymes non-specifically.[1][3] This is the most common cause of false positives for this scaffold.[1]
Q: How do I confirm if my compound is acting as an aggregator?
The Solution: The Detergent-Shift Protocol Colloidal aggregates are sensitive to non-ionic detergents.[1] If the addition of a detergent disrupts the inhibition, your "hit" is likely an artifact.[1]
Step-by-Step Protocol:
-
Prepare Two Assay Buffers:
-
Run Parallel Dose-Response Curves:
-
Perform an 8-point dose-response for your compound using Buffer A and Buffer B simultaneously.[1]
-
-
Analyze the Shift:
Expert Insight: Aggregators often exhibit steep Hill slopes (> 2.0) in their dose-response curves.[1][4] Check your curve fit parameters.
Module 2: The Optical Problem (Inner Filter Effect)
The Issue: The exocyclic double bond system in 5-benzylidenerhodanines creates a chromophore that absorbs strongly in the UV-Vis region (often 300–450 nm).[1] If your assay uses fluorescence (e.g., excitation at 340 nm or emission at 450 nm), the compound may absorb the signal, appearing as "inhibition."[1]
Q: My compound is yellow/orange. Is it masking the signal?
The Solution: Spectral Scanning & IFE Correction [1]
Step-by-Step Protocol:
-
Absorbance Scan:
-
Check Thresholds:
-
If
at either or , significant interference is occurring.[1]
-
-
Apply Correction Formula:
Module 3: The Reactivity Problem (Michael Acceptors)
The Issue: The "ene-rhodanine" motif contains an electron-poor exocyclic double bond (Michael acceptor).[1] It can react covalently with nucleophilic cysteine residues on your target protein.[1] While some drugs work this way, promiscuous alkylation is generally undesirable in early discovery.
Q: Is the inhibition due to specific binding or non-specific alkylation?
The Solution: Thiol Scavenging & Reversibility Check [1]
Step-by-Step Protocol:
-
Thiol Scavenging Assay:
-
Pre-incubate the compound with a thiol-containing reducing agent (e.g., 1–5 mM DTT or Glutathione ) for 15 minutes before adding the enzyme.[1]
-
Logic: The excess thiols will react with the Michael acceptor, "scavenging" the compound.[1]
-
Result: If potency drops significantly in the presence of excess thiol, the compound is likely a reactive electrophile.[1]
-
-
Jump-Dilution (Reversibility) Assay:
Visualizing the De-Risking Workflow
The following diagram outlines the logical decision tree for validating a Rhodanine hit.
Caption: Logical workflow for de-risking this compound hits. Blue nodes represent experimental checkpoints; Green represents success; Red represents failure.
Frequently Asked Questions (FAQs)
Q: Can I use ALARM NMR to validate these compounds? A: Yes. ALARM NMR (A La La-based Assay for Reactive Molecules) is the "gold standard" for detecting thiol reactivity.[1] If you have access to protein NMR, this is definitive. However, the biochemical methods above (Thiol Scavenging) are faster and cheaper proxies for initial triage.[1]
Q: Why does Epalrestat work if rhodanines are "bad"? A: Epalrestat is a specific inhibitor of Aldose Reductase.[1] It proves that the rhodanine ring can engage in specific interactions.[1] However, its success does not negate the fact that thousands of other rhodanine analogs appear in screening databases solely due to aggregation or reactivity. Epalrestat is the exception that requires us to validate, not the rule that allows us to skip controls.[1]
Q: My compound precipitates when I add DTT. What is happening? A: The Michael addition product (the adduct formed between the rhodanine and DTT) may have lower solubility than the parent compound.[1] This confirms reactivity but complicates the assay.[1] In this case, rely on the Jump-Dilution assay to test for irreversibility without adding excess reagents that might precipitate the compound.[1]
References
-
Baell, J. B., & Holloway, G. A. (2010).[7] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[7][8] Journal of Medicinal Chemistry. [Link][9][7]
-
Feng, B. Y., et al. (2007).[1][4] A high-throughput screen for aggregation-based inhibition in a large compound library.[1][3][4][10][11] Journal of Medicinal Chemistry. [Link]
-
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today. [Link]
-
Tomasic, T., et al. (2010).[1] Rhodanine-based compounds as inhibitors of MurD ligase: The mechanism of inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jadhav, A., et al. (2010).[1] Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry. [Link][9]
Sources
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.horiba.com [static.horiba.com]
- 6. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 7. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Baell, J.B. and Holloway, G.A. (2010) New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53, 2719-2740. - References - Scientific Research Publishing [scirp.org]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Shoichet Lab : Aggregator Screening [bkslab.org]
Technical Support Center: Purification of 5-Benzylidenerhodanine Derivatives
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming solubility, stability, and separation challenges in 5-benzylidenerhodanine synthesis.
Executive Brief: The "Deceptive" Scaffold
Why this matters: this compound derivatives are privileged structures in drug discovery (antimicrobial, anticancer, antiviral). However, they are frequently flagged as PAINS (Pan-Assay Interference Compounds) .[1]
The Scientific Reality: Many "false positives" associated with this scaffold are actually due to impurities (unreacted aldehydes), aggregation (poor solubility), or decomposition products.
-
The Goal: You cannot validate biological activity without
purity. Standard purification methods often fail because these molecules are "brick dust"—insoluble in non-polar solvents, sparingly soluble in water, and prone to streaking on silica.
This guide provides the field-tested protocols required to isolate these compounds in their pure, monomeric form.
Troubleshooting Modules (Q&A Format)
Module A: Pre-Purification & Solubility (The "Brick Dust" Issue)
User Question: My crude product is a yellow/orange solid that won't dissolve in DCM, Hexanes, or Ether. It dissolves in DMSO but crashes out when I add water. How do I load this onto a Flash column?
Scientist Response:
You are encountering the classic "brick dust" solubility profile of the rhodanine core. The extensive
The Protocol: Dry Loading (Solid Load) Do not attempt liquid injection with DMSO (this causes massive band broadening).
-
Dissolve: Dissolve your crude mixture in the minimum amount of THF or Acetone (these dissolve the compound but evaporate easily).
-
Adsorb: Add Celite 545 or coarse silica gel (ratio: 2g solid support per 1g crude).
-
Evaporate: Rotovap to dryness until you have a free-flowing powder.
-
Load: Pour this powder into a solid load cartridge (empty pre-column) attached to your flash system.
Solvent System Selection Guide:
| Solvent | Solubility Rating | Application |
| Water | Insoluble | Anti-solvent for precipitation.[2][3] |
| Diethyl Ether | Very Poor | Washing away non-polar impurities.[2][3] |
| DCM/Chloroform | Poor/Variable | Not recommended for loading; okay for elution if modifier used.[2][3] |
| Ethanol/Methanol | Moderate | Good for recrystallization (hot).[2][3] |
| Acetone/THF | Good | Use for dissolving before solid loading.[2][3] |
| DMSO/DMF | Excellent | Use for biological assays or Prep-HPLC injection only.[2][3] |
Module B: Chemical Cleanup (Removing Unreacted Aldehyde)
User Question: I used Knoevenagel condensation. The NMR shows my product, but also a persistent peak corresponding to the starting aldehyde. Column chromatography isn't separating them well.
Scientist Response: Aldehydes are sticky and often co-elute with the product. Instead of struggling with chromatography, use chemoselective washing (The Bisulfite Trick). This exploits the reactivity of the aldehyde carbonyl, which the benzylidene product lacks.
The "Bisulfite Wash" Protocol:
-
Dissolve: Dissolve crude in Ethyl Acetate (if soluble) or DCM.
-
Wash: Shake the organic layer vigorously with saturated aqueous Sodium Metabisulfite (
) . -
Separate: Discard the aqueous layer (contains the aldehyde-bisulfite adduct).
-
Dry: Wash organic layer with brine, dry over
, and evaporate.
Module C: Chromatography Tailing & Streaking
User Question: On TLC and Flash silica, my compound streaks badly (tails) from the baseline to the solvent front. I can't get separation.
Scientist Response:
This is caused by the acidity of the Rhodanine NH group (pKa
The Fix: Acidify the Mobile Phase You must suppress the ionization of the NH group to keep the molecule neutral.
-
For Normal Phase (Silica): Add 1% Acetic Acid to your eluent (e.g., 1% AcOH in DCM/MeOH).
-
Note: Avoid amines (Triethylamine) as they will deprotonate the rhodanine and worsen the sticking.
-
-
For Reverse Phase (C18): Use 0.1% Formic Acid or 0.1% TFA in your water/acetonitrile gradient.
Module D: Recrystallization (The Gold Standard)
User Question: Chromatography is failing or yield is too low. Is there a non-chromatographic method?
Scientist Response:
Yes. For 5-benzylidenerhodanines, recrystallization is often superior to chromatography because it breaks up the
Recommended Solvent Systems:
-
Glacial Acetic Acid:
-
Heat to boiling. The compound usually dissolves.
-
Cool slowly to room temperature.
-
Why it works: The acidic environment prevents hydrolysis and the high polarity solvates the monomer.
-
-
Ethanol/Water (Green Method):
Visual Workflows
Diagram 1: Purification Decision Tree
Caption: Logical flow for determining the optimal purification strategy based on crude solubility and impurity profile.
[2]
Diagram 2: The Knoevenagel Workup Protocol
Caption: Step-by-step workup to minimize hydrolysis and remove starting materials before the column.[2]
[1][3]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic NH interaction with silica.[2][3] | Add 1% Acetic Acid to mobile phase.[2][3] |
| Double Spots (Merging) | E/Z Isomerization or Hydrolysis.[2][3] | Protect from light; avoid strong bases; check NMR in DMSO- |
| "Ghost" Peak at ~9-10 ppm | Unreacted Aldehyde.[2][3] | Perform Bisulfite wash or recrystallize from Acetic Acid.[2][3] |
| Precipitate in HPLC Line | Sample insoluble in Mobile Phase A. | Inject in DMSO; reduce injection volume; ensure Mobile Phase B is high enough at start (e.g., start at 10% B, not 0%). |
| Low Biological Activity | Compound Aggregation (PAINS).[2][3] | Add 0.01% Triton X-100 to assay buffer to disrupt aggregates; confirm purity via LC-MS.[2][3] |
References
-
Solubility & Synthesis: Sigma-Aldrich Product Specification: 5-(4-Dimethylaminobenzylidene)rhodanine.[2][9] (Confirming solubility profile: Insoluble in water/ether, soluble in acetone/alcohol).
-
Acidity & pKa: Organic Chemistry Data: pKa Values of Heterocycles. (Establishing the acidity of the rhodanine ring NH, approx pKa 6-9).
-
Aldehyde Removal: ResearchGate Discussion: Removal of aldehyde from Schiff base/Knoevenagel reactions. (Validating the Sodium Metabisulfite wash technique).
-
Green Synthesis: SciELO: Rapid and Efficient Uncatalyzed Knoevenagel Condensations. (Protocol for Ethanol/Water precipitation workup).
-
PAINS/Aggregation: Tomasic, T. & Masic, L. P. (2012).[1] Rhodanine as a scaffold in drug discovery: A critical review. (Discusses PAINS, aggregation, and stability issues).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 5-(4-二甲氨基亚苄基)罗丹宁 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 5-Benzylidenerhodanine in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-benzylidenerhodanine and its derivatives. This guide is designed to provide in-depth technical assistance and practical solutions to address the stability challenges of these compounds in aqueous environments. Our goal is to empower you with the knowledge to anticipate and troubleshoot common experimental issues, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of Aqueous Stability
This compound and its analogs are a pivotal class of heterocyclic compounds with a wide spectrum of biological activities.[1] However, their utility in aqueous-based biological assays is often hampered by poor solubility and chemical instability. The rhodanine scaffold, particularly the 5-benzylidene moiety, is susceptible to degradation under various experimental conditions, leading to a loss of compound integrity and potentially confounding experimental outcomes. This guide will delve into the underlying causes of this instability and provide actionable strategies to mitigate these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Question 1: I've dissolved my this compound in an aqueous buffer for my assay, but I'm observing a gradual color change and a decrease in the compound's activity over time. What is happening?
Answer: This is a classic sign of chemical degradation. This compound is susceptible to two primary degradation pathways in aqueous solutions: hydrolysis and oxidation. The observed color change is likely due to the formation of degradation products with different chromophores. The decrease in activity is a direct consequence of the reduction in the concentration of the active parent compound.
-
Hydrolysis: The rhodanine ring contains amide and thioamide-like functionalities, which are susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2][3] This can lead to the opening of the heterocyclic ring.
-
Oxidation: The exocyclic double bond and the sulfur atoms in the rhodanine ring are potential sites for oxidation, especially in the presence of dissolved oxygen or oxidizing agents in your buffer.[4]
Solution:
-
pH Control: The rate of hydrolysis is highly pH-dependent.[5] It is crucial to work within a pH range where the compound exhibits maximum stability, which typically is in the slightly acidic to neutral range (pH 5-7.5) for many organic molecules.[5] Avoid strongly acidic or alkaline buffers.
-
Buffer Selection: The composition of your buffer can influence stability.[6] Some buffer components can catalyze degradation.[5] It is advisable to use common, well-characterized buffers like phosphate or acetate at the lowest effective concentration.
-
Temperature Management: Higher temperatures accelerate chemical reactions, including degradation.[3] Perform your experiments at the lowest practical temperature and store your stock solutions at -20°C or -80°C.
-
Light Protection: Exposure to light, particularly UV light, can induce photodegradation.[3] Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.
Question 2: My this compound derivative is precipitating out of my aqueous assay buffer, even at low micromolar concentrations. How can I improve its solubility?
Answer: Poor aqueous solubility is a known issue for many rhodanine derivatives.[6] Precipitation can lead to inaccurate concentration measurements and a loss of biological activity.
Solution:
-
Use of Co-solvents: A common and effective strategy is to use a water-miscible organic co-solvent to increase the solubility of your compound.[4][7][8]
-
Dimethyl Sulfoxide (DMSO): This is the most widely used co-solvent for initial stock solutions. However, it is important to keep the final concentration of DMSO in your assay low (typically <1%, ideally <0.5%) as it can affect biological systems.
-
Ethanol or Polyethylene Glycol (PEG): These can also be effective co-solvents.[8]
-
-
Preparation of Salts: If your this compound derivative has an acidic proton (e.g., on the rhodanine ring), you may be able to improve its aqueous solubility by converting it into a salt.[6]
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. For acidic compounds, increasing the pH above the pKa will increase solubility. Conversely, for basic compounds, decreasing the pH below the pKa will enhance solubility.
Question 3: I am concerned about oxidative degradation of my compound. How can I prevent this?
Answer: Oxidative degradation can be a significant issue, particularly for compounds with electron-rich moieties.
Solution:
-
Degas Buffers: Before use, degas your aqueous buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: The addition of a small amount of an antioxidant to your stock solution or assay buffer can help prevent oxidative degradation.[9][10]
-
Common Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are commonly used antioxidants.[11] However, it is crucial to ensure that the chosen antioxidant does not interfere with your biological assay.
-
-
Chelating Agents: Trace metal ions in your buffer can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway is often hydrolysis of the rhodanine ring, particularly under non-neutral pH conditions. This can involve the cleavage of the amide bond within the ring, leading to ring-opening and the formation of inactive byproducts. Oxidative degradation at the exocyclic double bond is also a significant pathway.
Q2: How should I prepare and store my stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed, light-protected vials. Avoid repeated freeze-thaw cycles.
Q3: What is a forced degradation study and why is it useful?
A3: A forced degradation study, or stress testing, involves subjecting a compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and intense light) to accelerate its degradation.[12][13][14] This helps to identify potential degradation products and pathways, which is crucial for developing stable formulations and stability-indicating analytical methods.[12][13]
Q4: Can the choice of buffer impact the stability of my compound?
A4: Yes, absolutely. Different buffer species can have varying effects on compound stability.[5] Some buffers can even directly participate in the degradation reaction. It is always advisable to perform a preliminary stability study of your compound in the chosen assay buffer before conducting extensive experiments.
Q5: Are there any structural modifications I can make to this compound to improve its stability?
A5: While this falls under the realm of medicinal chemistry, certain structural modifications can enhance stability. For instance, replacing the exocyclic double bond with a single bond would remove a potential site for Michael addition and oxidation. However, this would also significantly alter the molecule's shape and electronic properties, likely impacting its biological activity.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol outlines the steps to prepare a working solution of this compound with enhanced stability for use in biological assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Nitrogen or Argon gas
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Degas Buffer: Sparge the aqueous buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in the degassed aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is below 1%.
-
-
Storage and Handling: Keep the working solution on ice and protected from light throughout the experiment. Prepare fresh working solutions daily.
Protocol 2: Conducting a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples, along with a control sample (stock solution at room temperature), by HPLC-MS to separate and identify the degradation products.[10]
Visualizing Degradation Pathways
The following diagrams illustrate the putative degradation pathways of this compound in aqueous solutions based on established chemical principles.
Caption: Putative Hydrolytic Degradation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
Validation & Comparative
Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 5-Benzylidenerhodanine Analogs
Executive Summary: The Rhodanine Scaffold
The 5-benzylidenerhodanine scaffold represents a "privileged structure" in medicinal chemistry—a core molecular framework capable of providing ligands for diverse biological targets. Unlike rigid drug templates, this scaffold offers two distinct vectors for modification: the C5-benzylidene moiety (via Knoevenagel condensation) and the N3-position (via alkylation/acylation).
This guide objectively analyzes the Structure-Activity Relationship (SAR) of these analogs, focusing on their dual-functionality as potent antimicrobial and anticancer agents. We compare their efficacy against industry standards (Ciprofloxacin, Doxorubicin) and provide reproducible protocols for their synthesis and evaluation.
Chemical Foundation: Synthesis & Structural Logic[1]
The Knoevenagel Condensation Protocol
The ubiquity of this compound analogs stems from their accessible synthesis. The core reaction involves the condensation of rhodanine (2-thioxothiazolidin-4-one) with an aromatic aldehyde.[1]
Standard Operating Procedure (SOP):
-
Reagents: Rhodanine (1.0 equiv), Substituted Benzaldehyde (1.0 equiv), Anhydrous Sodium Acetate (3.0 equiv).
-
Solvent: Glacial Acetic Acid.
-
Condition: Reflux at 110°C for 4–6 hours.
-
Work-up: Pour into crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.
Critical Insight: While basic catalysis (piperidine) is common, acid-mediated condensation (acetic acid/NaOAc) often suppresses side reactions like ring opening, especially with electron-deficient aldehydes.
Visualization: Synthesis Pathway
Figure 1: The Knoevenagel condensation pathway for synthesizing this compound analogs.
SAR Analysis: Biological Performance & Causality
Antimicrobial Activity (Target: MurD Ligase)
Rhodanine analogs exhibit bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism often involves the inhibition of MurD ligase , an enzyme essential for peptidoglycan cell wall biosynthesis.
SAR Rules:
-
Electron-Withdrawing Groups (EWG): Substituents like -NO2 , -Cl , or -F at the para position of the benzylidene ring significantly enhance potency. These groups increase the lipophilicity and electrophilicity of the exocyclic double bond, facilitating interaction with the cysteine residues in the enzyme active site.
-
Bulky Substituents: Introduction of bulky aryl groups at the C5 position improves selectivity for Staphylococci over B. subtilis.[2][3]
-
N3-Substitution: Free N-H is often preferred for hydrogen bonding. However, N-acetic acid substitution can maintain activity while improving solubility.
Anticancer Activity (Target: PRL-3 & Apoptosis)
In oncology, these analogs function as Michael acceptors , alkylating cellular nucleophiles. Specific targets include the Phosphatase of Regenerating Liver-3 (PRL-3).[4]
SAR Rules:
-
3,5-Disubstitution: Unlike antimicrobial trends, anticancer efficacy often requires substitution at both the N3 and C5 positions.
-
The "BRT-1" Benchmark: The analog 5-benzylidene-3-ethyl-rhodanine (BRT-1) induces S-phase arrest.[4] The ethyl group at N3 is critical for cellular permeability.
-
Carboxyethyl Motifs: A 3-α-carboxyethyl group combined with a 5-benzylidene moiety has shown up to 52% growth inhibition in HeLa cells, outperforming simple alkyl chains.[4]
Comparative Performance Guide
The following data synthesizes performance metrics from multiple studies, normalizing inhibitory concentrations (IC50/MIC) to provide a direct comparison against standard care drugs.
Table 1: Antimicrobial Efficacy (MIC in µg/mL)
Lower values indicate higher potency.
| Compound Analog (R-group on Benzylidene) | S. aureus (Gram+) | E. coli (Gram-) | Selectivity Index | Performance vs. Ciprofloxacin |
| Unsubstituted (H) | 64.0 | >128 | Low | Ineffective |
| 4-Nitro (p-NO2) | 3.12 | 12.5 | High | Comparable (Cipro MIC ~1-2) |
| 4-Chloro (p-Cl) | 15.6 | 62.5 | Moderate | 10x weaker |
| 4-Methoxy (p-OMe) | 128 | >256 | None | Ineffective |
| Standard: Ciprofloxacin | 0.5 - 1.0 | 0.01 - 0.5 | N/A | Benchmark |
Table 2: Anticancer Cytotoxicity (IC50 in µM)
Lower values indicate higher potency.
| Compound Analog | HeLa (Cervical) | MCF-7 (Breast) | Mechanism of Action | Performance vs. Doxorubicin |
| BRT-1 (3-Ethyl-5-benzylidene) | 12.5 | 18.2 | S-phase Arrest | Moderate Potency |
| 3-Carboxyethyl-5-benzylidene | 8.4 | 10.1 | Apoptosis Induction | High Potency |
| 5-(3-Pyridyl)-rhodanine | 45.0 | 60.0 | Weak Alkylation | Low Potency |
| Standard: Doxorubicin | 0.5 - 2.0 | 0.1 - 1.0 | DNA Intercalation | Benchmark (High Toxicity) |
Analyst Note: While rhodanine analogs generally show higher IC50 values (lower potency) than Doxorubicin, they often exhibit a superior safety profile with significantly lower cardiotoxicity, making them viable candidates for combination therapy.
Visualizing the SAR Logic
This decision tree helps researchers select the correct substitution pattern based on the desired therapeutic endpoint.
Figure 2: Strategic modification logic for optimizing rhodanine derivatives based on therapeutic target.
Validated Experimental Protocols
Protocol A: In Vitro Antibacterial Assay (Microdilution)
To ensure reproducibility, use this modified CLSI protocol.
-
Preparation: Dissolve analogs in DMSO (stock 10 mg/mL). Dilute with Mueller-Hinton Broth (MHB) to test range (0.5 – 256 µg/mL).
-
Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Incubation: Add 100 µL inoculum + 100 µL compound solution into 96-well plates. Incubate at 37°C for 24 hours.
-
Readout: Add 10 µL resazurin dye (0.01%). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration remaining blue.
Protocol B: MTT Cytotoxicity Assay
-
Seeding: Seed HeLa/MCF-7 cells (5 x 10^3 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat cells with graded concentrations of analogs (0.1 – 100 µM) for 48 hours. Include DMSO control (<0.5%).
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Design, Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. MDPI. Link
-
Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Int. J. Mol. Sci.Link
-
Discovery of novel this compound and 5-benzylidenethiazolidine-2,4-dione inhibitors of MurD ligase. Bioorg. Med. Chem. Lett.Link
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Link
-
Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Current Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Off-Target Profiling of 5-Benzylidenerhodanine Derivatives
The 5-benzylidenerhodanine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery of novel kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within ATP-binding sites have led to its exploration for a multitude of therapeutic targets, from oncology to infectious diseases.[1][2] However, this privileged scaffold is not without its challenges. The rhodanine core is a well-documented Pan-Assay Interference Compound (PAINS), a class of molecules known to be frequent hitters in high-throughput screens, often through non-specific mechanisms like aggregation or reactivity.[3][4][5] This inherent liability mandates a rigorous, multi-faceted approach to off-target profiling to ensure that observed biological activity is genuine, specific, and translatable into a safe and effective therapeutic.
This guide provides a comparative framework for designing and executing a robust off-target profiling cascade for this compound derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, enabling researchers to build a self-validating system that generates trustworthy and actionable data.
The First Filter: Comprehensive Biochemical Profiling
For derivatives designed as kinase inhibitors, the initial and most critical step is to understand their kinome-wide selectivity. A broad biochemical screen provides the foundational data on a compound's potency and specificity against its intended target versus hundreds of other kinases.
Methodology Spotlight: High-Throughput Kinase Activity Assays
Assays like TR-FRET, ADP-Glo™, or mobility shift assays are the workhorses of early-stage kinase profiling.[6] They offer a balance of throughput, sensitivity, and adaptability across a wide range of kinase targets. The choice of assay often depends on the specific kinase and available reagents, but the principle remains the same: to quantify the enzymatic activity of a kinase in the presence of the inhibitor. For this guide, we will focus on the widely adopted ADP-Glo™ assay, which measures kinase activity by quantifying the amount of ADP produced.
Experimental Protocol: ADP-Glo™ Kinome Profiling
-
Compound Plating: Using an acoustic liquid handler, prepare a 10-point dose-response curve for the this compound derivative directly in a low-volume 384-well assay plate. Final concentrations might range from 10 µM to 0.5 nM.
-
Kinase Reaction: Add the target kinase, the appropriate substrate, and ATP to the wells containing the compound. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure physiologically relevant and comparable inhibition data.[7]
-
Incubation: Allow the kinase reaction to proceed at room temperature for 1-2 hours.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a standard plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase inhibited.
Data Presentation and Trustworthiness
The primary output is a selectivity profile, often visualized as a kinome map or a simple table. This initial screen at a high concentration (e.g., 10 µM) identifies all potential off-targets, which are then confirmed with full IC50 curves.
Table 1: Representative Kinome Selectivity Data for a Hypothetical this compound Derivative
| Kinase | Family | % Inhibition @ 1 µM | IC50 (nM) |
| Primary Target (e.g., EGFR) | TK | 99% | 15 |
| Off-Target 1 (e.g., SRC) | TK | 85% | 250 |
| Off-Target 2 (e.g., AURKB) | STK | 60% | 1,200 |
| Off-Target 3 (e.g., CDK2) | CMGC | 12% | >10,000 |
This quantitative comparison allows for the immediate assessment of selectivity and helps prioritize compounds with the cleanest profiles for further investigation.
The Cellular Hurdle: Confirming Target Engagement in a Living System
A compound that is potent in a biochemical assay may fail in a cellular environment due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations. Therefore, validating that the compound binds its intended target (and potential off-targets) in live cells is a non-negotiable step.
Methodology Comparison: CETSA® vs. NanoBRET™
Two powerful technologies dominate this space: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
-
CETSA® relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9][10] It is label-free and can be used for any target but often requires target-specific antibodies and can be lower-throughput.
-
NanoBRET™ is a proximity-based assay that measures the binding of a compound by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[11][12][13][14] It is highly sensitive, quantitative, and amenable to high-throughput formats.
Methodology Spotlight: NanoBRET™ Target Engagement Assay
We will detail the NanoBRET™ workflow due to its precise, ratiometric readout and straightforward scalability.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells into a 96- or 384-well white assay plate and allow them to adhere.
-
Compound Treatment: Add serial dilutions of the this compound derivative to the cells. Incubate for 2 hours in a humidified incubator to allow the compound to reach equilibrium.
-
Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer (a cell-permeable ligand for the target kinase) and the Nano-Glo® live-cell substrate to all wells.
-
Signal Measurement: Immediately measure the donor emission (460 nm, from NanoLuc®) and acceptor emission (610 nm, from the tracer) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle (0% inhibition) and a positive control competitor (100% inhibition) to generate a dose-response curve and determine the cellular IC50.
Workflow for Cellular Target Validation
Caption: A decision-making cascade for off-target profiling.
By systematically applying this tiered approach—from broad biochemical assessment to specific cellular validation and finally to a global view of cell health—researchers can confidently distinguish truly promising this compound derivatives from confounding PAINS artifacts. This rigorous, evidence-based progression is the hallmark of sound drug discovery and is essential for advancing novel chemical matter toward the clinic.
References
-
Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines. PubMed. [Link]
-
This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials. ScienceDirect. [Link]
-
ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. ResearchGate. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. National Institutes of Health (NIH). [Link]
-
Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. ACS Publications. [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Institutes of Health (NIH). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). [Link]
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Multiplexed Screening of Drug-Induced Mitochondrial Dysfunction and Cytotoxicity. Agilent Technologies. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.net. [Link]
-
Plate-based Drug and Toxin Screening Using Multiplexed, Benchtop Flow Cytometry. Luminex Corporation. [Link]
-
ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. Semantic Scholar. [Link]
-
5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β. PubMed. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Publications. [Link]
-
Cardiovascular toxicity risk assessment of tyrosine kinase inhibitors: a pharmacovigilance study using the VigiBase database. National Institutes of Health (NIH). [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. ResearchGate. [Link]
-
Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines. PubMed. [Link]
-
Multiplex Drug Screening Identifies a Novel Therapeutic Backbone for the Treatment of Acute Myeloid Leukaemia. ASH Publications. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health (NIH). [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Effects of 5-Aza-2'-deoxycytidine (decitabine) on gene expression. PubMed. [Link]
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. ACS Publications. [Link]
-
What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
predicTox: an integrated database of clinical risk frequencies and human gene expression signatures for cardiotoxic drugs. Oxford Academic. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound and 5-benzylidene-2-4-thiazolidinedione based antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. promegaconnections.com [promegaconnections.com]
The Geometrical Dictate of Efficacy: A Comparative Analysis of 5-Benzylidenerhodanine Isomer Activity
Introduction: The Privileged Scaffold and the Question of Isomerism
The 5-benzylidenerhodanine core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The versatility of this scaffold lies in the facile introduction of diverse substituents on the benzylidene ring and the rhodanine nitrogen, allowing for the fine-tuning of its pharmacological properties.[3] However, a critical and often overlooked aspect of the this compound structure is the geometric isomerism arising from the exocyclic double bond, which gives rise to E and Z isomers. This guide provides a comparative analysis of the activity of these different isomers, delving into the structural nuances that dictate their biological efficacy. While the scientific literature is replete with studies on various this compound derivatives, a direct head-to-head comparison of the purified E and Z isomers of the same derivative is notably scarce. The consensus in synthetic chemistry is that the Z-isomer is the thermodynamically favored and predominantly formed product in Knoevenagel condensation reactions used to synthesize these compounds.[4] Consequently, the vast majority of reported biological data pertains to the Z-isomer. This guide will therefore focus on the well-documented activity of the Z-isomers, while also exploring the broader implications of E/Z isomerism in similar pharmacophores to underscore the importance of stereochemistry in drug design.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzylidene ring. This structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. The following table summarizes the anticancer activity of a selection of (Z)-5-benzylidenerhodanine derivatives against various cancer cell lines, highlighting the impact of different substitution patterns.
| Compound ID | Substituent on Benzylidene Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-hydroxy-3-methoxy | HeLa (Cervical Cancer) | <62.5 | [5] |
| 2 | 4-chloro | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 3 | 4-bromo | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 4 | 2,4-dichloro | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 5 | 4-nitro | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 6 | 4-(dimethylamino) | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 7 | 3,4,5-trimethoxy | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 8 | 4-hydroxy | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 9 | 2-hydroxy | HeLa (Cervical Cancer) | Moderately Active | [5] |
| 10 | 3-hydroxy-4-methoxy | HeLa (Cervical Cancer) | 31.21 (Antioxidant IC50) | [5] |
Note: For many derivatives, the anticancer activity was reported as "moderately active" without a specific IC50 value. Compound 10 's reported IC50 is for its antioxidant activity, which is often correlated with anticancer potential.[1]
The data, though not exhaustive, suggests that electron-donating and electron-withdrawing groups on the benzylidene ring can modulate the anticancer activity. The spatial arrangement of these substituents is also a key determinant of the molecule's interaction with its biological target. While direct comparative data for E and Z isomers of these specific compounds is lacking, studies on analogous systems, such as cinnamic acid derivatives, have shown that the E-isomer can be significantly more potent than the Z-isomer in certain biological assays.[6] This underscores the critical need for future research to isolate and evaluate the biological activity of the less prevalent E-isomers of 5-benzylidenerhodanines.
Key Molecular Targets and Signaling Pathways
This compound derivatives exert their biological effects by interacting with a variety of molecular targets, with a notable propensity for inhibiting protein kinases.[3] Two key kinase targets that have been implicated in the anticancer activity of these compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2).
VEGFR-2 Inhibition and Anti-Angiogenic Effects
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Inhibition of VEGFR-2 signaling can therefore stifle tumor progression by cutting off its blood supply. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.[8]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a downstream signaling cascade, primarily through the PLCγ-PKC-MAPK and the PI3K-AKT pathways, leading to endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Isomers.
HER2 Inhibition in Cancer Therapy
HER2 is another receptor tyrosine kinase that is overexpressed in a significant proportion of breast and other cancers, leading to aggressive tumor growth.[9] The HER2 signaling pathway, upon activation, triggers downstream cascades including the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation and inhibit apoptosis.[10][11]
Caption: HER2 Signaling Pathway and Inhibition by this compound Isomers.
Experimental Protocols for Activity Assessment
To provide a practical framework for researchers, this section details two key experimental protocols used to evaluate the activity of this compound isomers: the MTT assay for determining cytotoxicity and a general workflow for molecular docking to predict binding affinity.
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations. Add the compounds to the respective wells and include a solvent control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the expected mechanism of action of the compound.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13][14]
Caption: Experimental Workflow for the MTT Assay.
Molecular Docking Workflow for Kinase Inhibitors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target.
General Workflow:
-
Protein Preparation: Obtain the 3D structure of the target kinase (e.g., VEGFR-2, HER2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the E and Z isomers of the this compound derivative. Optimize their geometry and assign charges.
-
Binding Site Definition: Define the binding site on the protein, which is typically the ATP-binding pocket for kinase inhibitors.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the protein. The software will generate a series of possible binding poses for each ligand.[16][17]
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding pocket to understand the basis of binding.
Caption: General Workflow for Molecular Docking of Kinase Inhibitors.
Discussion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The evidence strongly suggests that the biological activity of these compounds is intricately linked to the stereochemistry of the exocyclic double bond. While the Z-isomer is the predominantly synthesized and studied form, the potential of the E-isomer remains largely unexplored. This represents a significant knowledge gap and a compelling avenue for future research.
The development of stereoselective synthetic methods to access the pure E-isomers is a critical next step. A direct comparative evaluation of the biological activities of purified E and Z isomers against a panel of relevant targets, such as kinases and microbial enzymes, would provide invaluable insights into the structure-activity relationships. Furthermore, advanced computational studies, including molecular dynamics simulations, could help to elucidate the energetic and conformational differences between the binding of the two isomers to their protein targets.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 11. HER2 - Wikipedia [en.wikipedia.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
A Researcher's Guide to Navigating the Cross-Reactivity of 5-Benzylidenerhodanine-Based Inhibitors
For researchers, scientists, and drug development professionals, the 5-benzylidenerhodanine scaffold represents a tantalizing starting point for inhibitor design. Its derivatives have demonstrated a remarkable breadth of biological activities, showing promise in anticancer, antimicrobial, and antiviral research. However, this chemical tractability comes with a significant caveat: a propensity for cross-reactivity and off-target effects. This guide provides a comprehensive comparison of this compound-based inhibitors, offering experimental data, detailed protocols, and insights into their promiscuous nature to aid in the development of more selective therapeutic agents.
The Double-Edged Sword: Understanding this compound's Promiscuity
The rhodanine core is a well-known "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1] This promiscuity, however, is also a significant challenge, as rhodanine-containing compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS).[2] PAINS are molecules that appear as frequent hitters in high-throughput screening campaigns due to various non-specific mechanisms, including aggregation, reactivity, or interference with assay technology.[2][3]
The 5-benzylidene substituent plays a crucial role in modulating the activity and selectivity of these compounds. Variations in the substitution pattern on the benzylidene ring can significantly impact the inhibitor's potency and its interaction with different target proteins.[4] Understanding these structure-activity relationships (SAR) is paramount in navigating the complex landscape of their cross-reactivity.
Comparative Analysis of Target Inhibition
| Compound ID | Target Class | Specific Target | IC50/Ki | Source |
| BR-1 | Phosphatase | PRL-3 | Not specified as specific | [5] |
| Compound 5e | Phosphatase | PRL-3 | 0.9 µM (IC50) | [5] |
| Various Derivatives | Kinase | Tyrosine Kinase (c-Src) | - | [1] |
| Various Derivatives | Protease | Anthrax Lethal Factor | Profiled for selectivity | [6] |
| Various Derivatives | Protease | Botulinum Neurotoxin Type A | Profiled for selectivity | [6] |
| Various Derivatives | Carbonic Anhydrase | hCA I, II, IX, XII | Nanomolar range | [7] |
| Various Derivatives | DNA Polymerase | DNA Pol λ | 5.9 µM (IC50) | [8] |
| Various Derivatives | DNA Polymerase | DNA Pol β | 64.4 µM (IC50) | [8] |
| Various Derivatives | Kinase | IKKβ | 0.35 µM (IC50) | [4] |
This table highlights the broad range of targets that can be inhibited by this class of compounds, from phosphatases and kinases to proteases and metabolic enzymes. The significant differences in potency against even closely related enzymes, such as DNA Pol λ and Pol β, underscore the potential for developing selective inhibitors through careful chemical modification.[8]
Experimental Workflows for Assessing Cross-Reactivity
A robust assessment of inhibitor cross-reactivity requires a multi-pronged approach, combining biochemical and cell-based assays. Below are detailed protocols for key experiments that form the foundation of a comprehensive selectivity profiling campaign.
Biochemical Kinase Inhibition Assay
This protocol outlines a standard in vitro kinase assay to determine the potency of a this compound-based inhibitor against a specific kinase.
Workflow for a typical in vitro kinase inhibition assay.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the kinase assay buffer as specified.
-
Dilute the kinase and its specific substrate to their final working concentrations in the assay buffer.
-
Perform serial dilutions of the this compound-based inhibitor to create a concentration gradient.
-
-
Reaction Setup:
-
In a microtiter plate, add the diluted inhibitor solutions.
-
Add the kinase solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]-ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using autoradiography.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.[9]
-
Cell-Based Apoptosis Assay via Annexin V Staining
This protocol describes how to assess the pro-apoptotic activity of a this compound derivative in a cancer cell line using flow cytometry.
Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed the target cancer cell line in T25 culture flasks and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound-based inhibitor and include an untreated control.
-
Incubate the cells for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating (apoptotic) and adherent cells.
-
Wash the collected cells twice with cold PBS.
-
Resuspend the cell pellet in an incubation buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC will stain apoptotic cells (due to exposed phosphatidylserine), while PI will stain necrotic cells (with compromised membranes).
-
-
Data Interpretation:
-
Quantify the different cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Calculate the percentage of apoptotic cells for each inhibitor concentration.[10]
-
Navigating the PAINS Challenge: Strategies and Considerations
Given the prevalence of PAINS among rhodanine-based compounds, it is crucial to implement strategies to identify and mitigate non-specific activity.
-
Assay Diligence: Employ orthogonal assays with different detection methods to confirm hits.
-
Structure-Activity Relationship Analysis: A steep SAR, where small structural changes lead to large changes in activity, can be an indicator of specific binding. Flat SARs are often associated with promiscuous compounds.
-
Biophysical Methods: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide direct evidence of binding and help to rule out assay artifacts.
-
Control Experiments: Include control compounds known to be PAINS in your screening campaigns to identify potential assay interference.
Conclusion: A Path Forward for Selective Inhibitor Design
The this compound scaffold, while a powerful tool in drug discovery, requires a cautious and well-informed approach. Its inherent promiscuity necessitates rigorous cross-reactivity profiling to ensure the development of selective and effective therapeutic agents. By employing a combination of diverse biochemical and cell-based assays, and by being mindful of the potential for pan-assay interference, researchers can unlock the full potential of this versatile chemical class. The insights and protocols provided in this guide aim to equip scientists with the necessary tools to navigate the complexities of this compound-based inhibitor development and to ultimately contribute to the creation of novel, highly targeted therapies.
References
-
Min, G., et al. (2014). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3494-3498. Available at: [Link]
-
Drakulić, B., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Computer-Aided Drug Design, 18(4), 344-355. Available at: [Link]
-
Jadhav, A. M., et al. (2023). ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5-BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 48-57. Available at: [Link]
-
Wang, Y., et al. (2022). The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. Viruses, 14(7), 1499. Available at: [Link]
-
Altier, C., & Zamponi, G. W. (2011). Rhodanine derivatives as selective protease inhibitors against bacterial toxins. Methods in Molecular Biology, 756, 215-225. Available at: [Link]
-
Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 7954. Available at: [Link]
-
Kandeel, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. Available at: [Link]
-
Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2986-2999. Available at: [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Available at: [Link]
-
Zhang, J., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Milletti, F., & Hermann, J. C. (2012). Targeted kinase selectivity from kinase profiling data. ACS Medicinal Chemistry Letters, 3(5), 383-386. Available at: [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Available at: [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 51(18), 5607-5614. Available at: [Link]
-
Patel, K., et al. (2023). Drug screening of rhodanine derivatives for antibacterial activity. ResearchGate. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Available at: [Link]
-
Baell, J. B., & Walters, M. A. (2017). Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. ResearchGate. Available at: [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]
-
McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Available at: [Link]
-
Reaction Biology. (n.d.). Discovery of Selec ve Inhibitors for 123 Protein Kinases U lizing Internal Kinase Panel Dataset. Available at: [Link]
-
Gaina, L., et al. (2022). Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. International Journal of Molecular Sciences, 23(23), 14758. Available at: [Link]
-
Kandeel, M., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. Available at: [Link]
-
American Chemical Society. (2015, May 28). Avoiding PAINS (Pan-Assay Interference Compounds). Available at: [Link]
-
Zhang, J., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Uitdehaag, J. C. M., et al. (2019). Panel profiling of kinase inhibitors approved for clinical use. A, Ward-based clustering of biochemical inhibition profiles of 17 new inhibitors on 280 wild-type protein kinases. ResearchGate. Available at: [Link]
-
Absin. (n.d.). A comprehensive guide to apoptosis detection. Available at: [Link]
-
Nath, A., et al. (2011). Quantifying and Predicting the Promiscuity and Isoform Specificity of Small-Molecule Cytochrome P450 Inhibitors. Drug Metabolism and Disposition, 39(8), 1345-1353. Available at: [Link]
-
Lazo, J. S., et al. (2007). Rhodanine Derivatives as Inhibitors of JSP-1. ResearchGate. Available at: [Link]
-
Anastassiadis, T., et al. (2013). Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate. Available at: [Link]
-
Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2986-2999. Available at: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Kuruvilla, D. S., et al. (2023). Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein. Proceedings of the National Academy of Sciences, 120(10), e2216631120. Available at: [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
Zampieri, M., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3426. Available at: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodanine derivatives as selective protease inhibitors against bacterial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating In Vitro Anticancer Findings of 5-Benzylidenerhodanine in Animal Models
Introduction: The Crucial Leap from Petri Dish to Preclinical Model
The journey of a potential therapeutic agent from initial discovery to clinical application is a rigorous process of validation, where each step is designed to build a comprehensive profile of its efficacy and safety. 5-Benzylidenerhodanine, a member of the rhodanine-containing heterocyclic family, has emerged as a compound of significant interest. Numerous in vitro studies have highlighted its potential, demonstrating cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and others.[1][2] These initial findings, often derived from assays like the MTT assay, provide a critical first glimpse into a compound's bioactivity, suggesting it may interfere with cancer cell proliferation.[2]
However, an in vitro environment, with its two-dimensional cell monolayers and controlled nutrient supply, is a stark simplification of the complex, three-dimensional architecture and dynamic microenvironment of a tumor in vivo.[3] It cannot predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile, nor can it reveal potential systemic toxicities or its interaction with the host's biological systems. Therefore, validating these promising cell-based results in a living organism is not just the next logical step; it is the definitive test of translational potential.
This guide provides a comprehensive framework for designing and executing preclinical animal studies to validate the in vitro anticancer findings of this compound. We will delve into the causality behind experimental choices, present a detailed protocol for a robust xenograft model, and objectively compare its potential performance against a well-established chemotherapeutic agent, Doxorubicin. Our focus is on building a self-validating system of inquiry that ensures the data generated is both reliable and translatable.
Part 1: Strategic Framework for In Vivo Validation
The primary objective of the initial in vivo study is to answer a fundamental question: Does the in vitro cytotoxic activity of this compound translate to anti-tumor efficacy in a living animal model? A secondary, but equally critical, objective is to establish a preliminary safety and tolerability profile.
The Rationale for the Xenograft Model
For a first-pass in vivo validation of data from human cancer cell lines, the cell line-derived xenograft (CDX) model is the industry standard.[4] This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[4]
-
Why Immunocompromised Mice? The use of strains like BALB/c nude or NOD-SCID mice is essential to prevent the host's immune system from recognizing the human cells as foreign and rejecting them.[5][6] This allows the tumor to grow, creating a platform to test the compound's direct anti-tumor effects.
-
Causality: This choice directly links the in vivo experiment back to the in vitro data. By using the same cell line (e.g., HeLa) that showed sensitivity to this compound in culture, we can directly test if that sensitivity holds true within the more complex biological context of a living organism.[1][2]
The entire validation workflow can be visualized as a multi-stage process, beginning with the initial in vitro screen and culminating in data analysis from the animal model.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Part 2: The Comparator - Doxorubicin as a Gold Standard
To contextualize the efficacy of an experimental compound, it must be benchmarked against a relevant standard of care. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent for a range of cancers.[5] Its mechanism of action involves intercalating DNA and inhibiting topoisomerase II, leading to cell death. By including a Doxorubicin treatment arm in our study, we establish a critical performance baseline. If this compound shows comparable or superior efficacy with a better safety profile, it strengthens the case for its continued development.
Part 3: Detailed Experimental Protocol: HeLa Xenograft Model
This protocol is designed to be a self-validating system. Each step includes controls and monitoring parameters to ensure the integrity of the results.
Materials:
-
Animals: 6-8 week old female BALB/c nude mice.
-
Cell Line: HeLa (human cervical cancer), cultured in recommended medium and confirmed to be mycoplasma-free.
-
Reagents: this compound, Doxorubicin HCl, appropriate vehicle for solubilizing the test compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline), Matrigel.
-
Equipment: Calipers, analytical balance, sterile surgical tools, cell counter, laminar flow hood.
Methodology:
-
Animal Acclimatization (Trustworthiness Pillar):
-
Step: House animals for at least one week before the start of the experiment.
-
Causality: This acclimatization period reduces stress from transport and allows the animals to adapt to the new environment, minimizing physiological variability that could confound the results.
-
-
Cell Preparation and Implantation:
-
Step: Harvest HeLa cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell viability and growth, leading to more consistent tumor take rates.
-
Step: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Step: Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Step: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Causality: Randomization is critical to prevent selection bias and ensure that each group has a similar distribution of tumor sizes at the start of treatment, which is essential for valid statistical comparison.
-
-
Treatment Groups & Administration:
-
Group 1: Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups. This is the baseline against which all anti-tumor activity is measured.
-
Group 2: this compound: Administer the compound at a predetermined dose (e.g., 50 mg/kg, daily via intraperitoneal injection). The dose should be based on maximum tolerated dose (MTD) studies, if available, or literature on similar compounds.
-
Group 3: Doxorubicin (Positive Control): Administer at a clinically relevant dose and schedule (e.g., 5 mg/kg, once weekly via intravenous injection).[5]
-
-
Monitoring and Endpoints:
-
Step: Measure tumor volume and body weight 2-3 times per week.
-
Causality: Body weight is a primary indicator of systemic toxicity. Significant weight loss (>15-20%) is a humane endpoint and indicates the compound may be too toxic at that dose.
-
Step: Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur).
-
Step: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Step: At the endpoint, humanely euthanize the animals, and excise and weigh the tumors.
-
Part 4: Comparative Data Analysis
The primary efficacy endpoint is Tumor Growth Inhibition (% TGI), calculated at the end of the study. The data can be summarized for clear comparison.
Table 1: Comparative Efficacy of this compound vs. Doxorubicin in a HeLa Xenograft Model (Hypothetical Data)
| Treatment Group (Dose) | Mean Final Tumor Weight (mg) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 1850 ± 150 | - | +5% | - |
| This compound (50 mg/kg) | 980 ± 110 | 47% | -2% | p < 0.01 |
| Doxorubicin (5 mg/kg) | 740 ± 95 | 60% | -12% | p < 0.001 |
Interpretation: In this hypothetical scenario, this compound demonstrates significant anti-tumor activity (47% TGI). While its efficacy is less than that of the positive control Doxorubicin (60% TGI), it shows a markedly better safety profile, with negligible impact on body weight compared to the significant weight loss observed in the Doxorubicin group. This suggests a potentially wider therapeutic window for this compound and provides a strong rationale for further investigation and optimization.
Part 5: Probing the Mechanism - The "Why" Behind the Efficacy
While the xenograft model validates efficacy, understanding the underlying mechanism provides a more complete picture. Rhodanine derivatives have been identified as inhibitors of Phosphatase of Regenerating Liver 3 (PRL-3), a protein tyrosine phosphatase implicated in tumor cell migration and metastasis.[7] Inhibition of PRL-3 can disrupt downstream signaling pathways that promote cancer progression.
A potential mechanism connecting this compound to an anti-metastatic effect can be visualized as follows:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
